Viridicatol
Description
This compound has been reported in Penicillium cyclopium, Aspergillus versicolor, and Penicillium aurantiogriseum with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIOTTYIGBOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893995 | |
| Record name | Viridicatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14484-44-7 | |
| Record name | Viridicatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridicatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIRIDICATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Viridicatol: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Viridicatol, a quinoline alkaloid fungal metabolite. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanisms of action in key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a natural product isolated from various fungal species, including those from the Penicillium and Phoma genera, often found in marine environments.[1][2][3] Its structure has been unambiguously confirmed through spectroscopic methods, including 1D/2D NMR and mass spectrometry, as well as single-crystal X-ray diffraction analysis.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | [5] |
| CAS Number | 14484-44-7 | [1][2][6] |
| Molecular Formula | C₁₅H₁₁NO₃ | [1][2][5] |
| Molecular Weight | 253.25 g/mol | [5] |
| Canonical SMILES | O=C1C(O)=C(C2=CC(O)=CC=C2)C3=CC=CC=C3N1 | [2][7] |
| InChI Key | QIJIOTTYIGBOQA-UHFFFAOYSA-N |[2][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2] |
| Purity | ≥95% - >98% (Commercially available) | [2][6] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][7][8] |
| Storage (Powder) | 2 years at -20°C | [1][9] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C |[1][9] |
Table 3: Spectroscopic Data Summary for this compound
| Spectroscopic Method | Key Findings | Source |
|---|---|---|
| ¹H and ¹³C NMR | Data confirms the presence of ortho- and meta-disubstituted benzene systems and is consistent with the proposed structure. | [3][10] |
| Mass Spectrometry | GC-MS and LC-MS data confirm the molecular weight with a top peak at m/z 253. | [5] |
| X-ray Crystallography | Unambiguously established the three-dimensional chemical structure. |[3][11][12] |
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-inflammatory, anti-allergic, and osteogenic properties. Its mechanisms of action have been linked to the modulation of several critical cellular signaling pathways.
This compound has demonstrated significant potential in mitigating allergic reactions and inflammation. It alleviates allergy symptoms by inhibiting the activation and degranulation of mast cells.[3][11] This effect is achieved through the suppression of key pro-inflammatory signaling cascades.
-
Inhibition of NF-κB Signaling: In lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglia (BV2) cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7][13] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.[2][14]
-
Suppression of MAPK and JAK-STAT Pathways: In IgE-mediated mast cell activation, this compound was found to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely JNK, ERK, and P38.[11] It also suppresses the phosphorylation of STAT6 in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[11] By controlling these pathways, this compound effectively reduces mast cell degranulation and the release of allergic mediators.[11]
References
- 1. This compound|CAS 14484-44-7|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H11NO3 | CID 115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|14484-44-7|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | CAS 14484-44-7 | Cayman Chemical | Biomol.com [biomol.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
The Fungal Production of Viridicatol: A Deep Dive into its Biosynthetic Pathway
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of viridicatol, a quinoline alkaloid produced by various fungi, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the enzymatic steps, genetic architecture, and experimental methodologies involved in the fungal synthesis of this bioactive compound.
Introduction to this compound
This compound is a hydroxylated derivative of viridicatin, belonging to the cyclopenin-viridicatin family of fungal alkaloids. These compounds have garnered interest due to their diverse biological activities. This compound itself has been isolated from several fungal species, including Penicillium viridicatum, Penicillium palitans, and deep-sea-derived Penicillium griseofulvum.[1][2] Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic transformations. The pathway can be broadly divided into three main stages: precursor synthesis, formation of the benzodiazepine intermediate, and its subsequent conversion to the quinoline scaffold, followed by a final hydroxylation.
Synthesis of Precursors: L-Phenylalanine and Anthranilic Acid
The journey to this compound begins with two key precursors derived from the shikimate pathway : the aromatic amino acid L-phenylalanine and anthranilic acid .[3][4][5] The shikimate pathway is a central metabolic route in fungi, converting phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) into chorismate.[4][6] Chorismate serves as a branch-point metabolite.[4]
-
L-Phenylalanine is synthesized from chorismate via prephenate.[7]
-
Anthranilic acid is also synthesized from chorismate by the action of anthranilate synthase.[8]
Formation of Cyclopeptin and Cyclopenin
The first committed step in the biosynthesis of the viridicatin scaffold involves the condensation of L-phenylalanine and anthranilic acid. This reaction is catalyzed by a large, multimodular enzyme known as a non-ribosomal peptide synthetase (NRPS) , often referred to as cyclopeptine synthetase. The product of this reaction is cyclopeptin , a benzodiazepinedione.
Cyclopeptin then undergoes desaturation to form dehydrocyclopeptin . The subsequent key transformation is the epoxidation of dehydrocyclopeptin to yield cyclopenin . This epoxidation is catalyzed by a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, an enzyme homologous to AsqJ in Aspergillus nidulans and referred to as VdoA in some literature.[9]
Rearrangement to Viridicatin
Cyclopenin is an unstable intermediate that undergoes a complex rearrangement to form the quinoline alkaloid viridicatin . This transformation is catalyzed by the enzyme cyclopenase , which is also a dioxygenase.[10] The reaction involves the cleavage of the diazepine ring and the formation of the quinolone structure, releasing methyl isocyanate and carbon dioxide. In some proposed pathways, a hemocyanin-like protein, AsqI, may assist in this ring contraction.[9]
Final Hydroxylation to this compound
The final step in the biosynthesis of this compound is the meta-hydroxylation of viridicatin. This reaction is catalyzed by a cytochrome P450 monooxygenase , which has been identified as VdoD in Penicillium palitans.[11][12] Studies have shown that VdoD specifically hydroxylates the monoalkylated benzene ring of the viridicatin scaffold.[3][13] Interestingly, it has been demonstrated that VdoD does not directly convert viridicatin to this compound. Instead, it is proposed that cyclopenin is first hydroxylated by VdoD to form cyclopenol, which then rearranges to this compound, either spontaneously or catalyzed by VdoA/cyclopenase.[3][13]
// Substrates L_Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anthranilate [label="Anthranilic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates Cyclopeptin [label="Cyclopeptin"]; Dehydrocyclopeptin [label="Dehydrocyclopeptin"]; Cyclopenin [label="Cyclopenin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Viridicatin [label="Viridicatin"]; Cyclopenol [label="Cyclopenol"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes NRPS [label="Cyclopeptine Synthetase\n(NRPS)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dioxygenase1 [label="Dioxygenase\n(VdoA/AsqJ)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenase [label="Cyclopenase\n(VdoA/AsqJ)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450\n(VdoD)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Flow {rank=same; L_Phe; Anthranilate;} L_Phe -> Cyclopeptin; Anthranilate -> Cyclopeptin [headlabel="NRPS", fontcolor="#5F6368"]; Cyclopeptin -> Dehydrocyclopeptin; Dehydrocyclopeptin -> Cyclopenin [label=" VdoA/AsqJ", fontcolor="#5F6368"]; Cyclopenin -> Viridicatin [label=" Cyclopenase", fontcolor="#5F6368"]; Cyclopenin -> Cyclopenol [label=" VdoD", fontcolor="#5F6368"]; Cyclopenol -> this compound [label=" Spontaneous or\nCyclopenase", fontcolor="#5F6368"]; Viridicatin -> this compound [style=dashed, label=" No direct conversion\nby VdoD", fontcolor="#5F6368"]; } dot Caption: The proposed biosynthetic pathway of this compound.
Genetic Organization: The Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit called a biosynthetic gene cluster (BGC) . The BGC for this compound and related compounds has been identified in Penicillium palitans. This cluster contains the genes for the NRPS, the dioxygenase (VdoA), and the cytochrome P450 (VdoD), along with other potentially related genes. The discovery and characterization of this gene cluster have been instrumental in elucidating the biosynthetic pathway, primarily through gene knockout and heterologous expression studies.[3][13][14]
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. However, detailed kinetic data for the enzymes involved are not extensively reported in the literature. The table below summarizes the available conceptual quantitative information.
| Parameter | Description | Value/Observation | Reference |
| Metabolite Levels | Relative abundance of pathway intermediates and final product in fungal cultures. | Varies depending on the fungal species and culture conditions. Analysis is typically performed using HPLC-MS/MS. | [15][16] |
| Enzyme Activity | Catalytic efficiency of the biosynthetic enzymes. | Specific activity and kinetic parameters (Km, Vmax) are yet to be fully characterized for most enzymes in the pathway. | [17][18][19] |
| Gene Expression | Transcriptional levels of the genes within the BGC. | The expression of BGCs is often tightly regulated and can be influenced by culture conditions. | [14] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are overviews of the key experimental protocols employed.
Heterologous Expression of the Biosynthetic Gene Cluster
To confirm the function of the identified BGC, it is often expressed in a well-characterized host organism, such as Aspergillus nidulans. This allows for the production of the metabolites in a clean background, facilitating their identification and the functional characterization of the genes.[10][20]
Methodology Outline:
-
Vector Construction: The genes of the BGC are amplified from the genomic DNA of the producing fungus and cloned into a suitable fungal expression vector, often under the control of an inducible promoter.[5][14]
-
Host Transformation: The recombinant vector is introduced into a suitable fungal host, such as Aspergillus nidulans, typically using a protoplast-polyethylene glycol (PEG) mediated transformation method.[3][20]
-
Metabolite Analysis: The transformed fungus is cultivated under conditions that induce the expression of the BGC. The culture broth and mycelia are then extracted, and the metabolites are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its precursors.[15][16]
Gene Knockout using CRISPR-Cas9
To determine the function of a specific gene within the BGC, it can be inactivated or "knocked out". The CRISPR-Cas9 system is a powerful tool for targeted gene disruption in fungi.[4][6][13]
Methodology Outline:
-
Guide RNA Design: A specific single-guide RNA (sgRNA) is designed to target the gene of interest within the fungal genome.[9]
-
Transformation: The Cas9 protein and the sgRNA, often delivered as a pre-assembled ribonucleoprotein (RNP) complex, along with a repair template (donor DNA), are introduced into fungal protoplasts.[1][15]
-
Screening and Verification: Transformants are screened for the desired gene deletion, typically by PCR and sequencing.
-
Phenotypic Analysis: The metabolite profile of the knockout mutant is compared to the wild-type strain to determine the effect of the gene deletion on this compound production. A loss of this compound production after knocking out a gene confirms its role in the biosynthetic pathway.[14]
In Vitro Enzyme Assays
To characterize the biochemical function of the enzymes in the pathway, they can be produced in a heterologous host (like E. coli), purified, and then assayed for their activity in vitro.
Dioxygenase Assay: The activity of the VdoA/AsqJ dioxygenase can be measured by monitoring the conversion of dehydrocyclopeptin to cyclopenin. The reaction mixture typically contains the purified enzyme, the substrate, Fe(II), α-ketoglutarate, and ascorbate in a suitable buffer. The reaction is incubated and then quenched, and the product is analyzed by HPLC-MS.[2]
Cytochrome P450 Hydroxylase Assay: The activity of the VdoD cytochrome P450 can be assayed by monitoring the hydroxylation of viridicatin or the conversion of cyclopenin to cyclopenol. A typical assay includes the purified enzyme (or microsomes containing the enzyme), the substrate, NADPH, and a cytochrome P450 reductase in a buffered solution. The formation of the hydroxylated product is quantified by HPLC.[21][22]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in fungi is a fascinating example of the complex chemical transformations that can be achieved by microbial enzymes. While the key steps and the corresponding genes have been identified, further research is needed to fully characterize the kinetics and regulatory mechanisms of this pathway. Such knowledge will be invaluable for the metabolic engineering of fungal strains for the enhanced production of this compound and for the chemoenzymatic synthesis of novel, bioactive derivatives for drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies in the biochemistry of micro-organisms. 114. This compound and cyclopenol, metabolites of Penicillium viridicatum Westling and Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]
- 8. Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]
- 12. Biosynthesis of this compound in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Scheme for Biosynthesis of Aryl Metabolites from l-Phenylalanine in the Fungus Bjerkandera adusta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Metabonomic analysis reveals correlations between mycotoxins and secondary metabolites in Penicillium expansum cultures via time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Viridicatol
Executive Summary: Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. The document details its inhibitory actions on critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).[3][4] For researchers and drug development professionals, this guide consolidates the current scientific evidence, presents detailed experimental protocols, and visualizes complex biological processes to facilitate further investigation and application of this compound in treating inflammatory and allergic diseases.
Introduction
This compound is a small molecule alkaloid (molecular weight: 253.26) first isolated from marine-derived fungi of the Penicillium genus.[4][5] Initially investigated for anti-tumor activities, recent research has pivoted towards its significant anti-inflammatory and anti-allergic properties.[4][5] Chronic and acute inflammation are hallmarks of numerous diseases, from allergic reactions to neurodegenerative conditions. The overproduction of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines is often driven by the activation of key intracellular signaling cascades.[4][6] this compound has demonstrated a remarkable ability to modulate these pathways, positioning it as a promising candidate for novel anti-inflammatory therapeutics. This guide synthesizes the findings from studies on various cell models, including murine macrophages (RAW264.7), microglial cells (BV2), and rat basophilic leukemia cells (RBL-2H3), as well as in vivo animal models of allergic inflammation.[1][3][4]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone in regulating immune and inflammatory responses.[4][7] In its inactive state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[7][9] This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[4][8]
This compound has been shown to potently inhibit this pathway in LPS-stimulated RAW264.7 and BV2 cells.[4][10] Its mechanism involves blocking the phosphorylation and subsequent degradation of IκBα, which effectively prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][11] This action attenuates the DNA-binding activity of NF-κB, thereby suppressing the expression of its downstream target genes.[4][10]
Figure 1: this compound inhibits the canonical NF-κB signaling pathway.
Inhibition of MAPK and JAK-STAT Signaling Pathways
In the context of allergic inflammation, mast cell activation is a critical event mediated by signaling cascades downstream of the high-affinity IgE receptor (FcεRI).[12] The MAPK and JAK-STAT pathways are central to this process.[3] Transcriptomic analysis of IgE-mediated RBL-2H3 cells revealed that this compound significantly affects these pathways.[3]
Western blot analysis confirmed that this compound inhibits the phosphorylation of key proteins in the MAPK pathway (JNK, ERK, and p38) and the JAK-STAT pathway (STAT6).[3] By suppressing the activation of these kinases, this compound downregulates the expression of numerous mast cell activation-related genes, including those for cytokines (Tnfα, Il4, Il13), chemokines (Ccl2, Ccl7), and transcription factors (Jun, Fos).[3] This multi-pathway inhibition culminates in the stabilization of mast cells, preventing their degranulation and the release of inflammatory mediators.[1][3]
Figure 2: this compound suppresses mast cell activation via MAPK and JAK-STAT pathways.
Quantitative Effects of this compound on Inflammatory Mediators
The inhibitory effects of this compound on signaling pathways translate directly to a measurable reduction in the production of key inflammatory molecules.
In Vitro Studies
In cellular models, this compound dose-dependently suppresses the production of pro-inflammatory mediators. In LPS-stimulated macrophages and microglial cells, it significantly reduces NO and Prostaglandin E2 (PGE2) levels by inhibiting the expression of iNOS and COX-2 proteins.[4] In activated mast cells, it inhibits the release of β-hexosaminidase and histamine, markers of degranulation.[13] Furthermore, it curtails the mRNA expression of pro-inflammatory cytokines across multiple cell types.[3][4]
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Parameter Measured | This compound Concentration | Result | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |
| RAW264.7 | LPS (1 µg/mL) | PGE2 Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |
| RAW264.7 | LPS (1 µg/mL) | iNOS Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [4][10] |
| RAW264.7 | LPS (1 µg/mL) | COX-2 Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [4][10] |
| RAW264.7 | LPS (1 µg/mL) | IL-1β, IL-6, TNF-α mRNA | 40 µM | Significant reduction | [4][10] |
| BV2 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |
| RBL-2H3 | DNP-BSA | β-Hexosaminidase Release | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [13] |
| RBL-2H3 | DNP-BSA | Histamine Release | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [13] |
| RBL-2H3 | DNP-BSA | Tnfα, Il4, Il13 mRNA | 10 µg/mL | Significant downregulation | [3] |
| RBL-2H3 | A23187 | Intracellular Ca2+ Influx | 2.5, 5, 10 µg/mL | Significant suppression |[1][5] |
In Vivo Studies
The anti-inflammatory efficacy of this compound has been validated in a mouse model of ovalbumin (OVA)-induced food allergy.[1][5] Oral administration of this compound significantly mitigated allergic symptoms such as hypothermia and diarrhea.[5][13] This clinical improvement was associated with a marked reduction in serum levels of allergy-related biomarkers.[1] this compound also promoted an anti-inflammatory environment by increasing the production of IL-10, a key regulatory cytokine.[1][5]
Table 2: In Vivo Effects of this compound in an OVA-Induced Food Allergy Mouse Model
| Parameter Measured (in Serum) | Treatment Group | Result Compared to OVA-Control | Reference |
|---|---|---|---|
| OVA-specific IgE | This compound (20 mg/kg) | Significantly decreased | [5][13] |
| Histamine | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [5][13] |
| Mast Cell Protease-1 (mMCP-1) | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [5][13] |
| Tumor Necrosis Factor-α (TNF-α) | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [1][5] |
| Interleukin-10 (IL-10) | this compound (5, 10, 20 mg/kg) | Significantly increased |[1][5] |
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section details the core methodologies used to establish the anti-inflammatory profile of this compound.
Cell Culture and LPS-Induced Inflammation
-
Cell Lines: Murine macrophage RAW264.7 cells or murine microglial BV2 cells.[4]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[4][10]
-
Protocol:
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 3 hours.[10]
-
Stimulate cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling studies).[10]
-
Collect supernatant for NO, PGE2, or cytokine ELISA assays.
-
Lyse cells for Western blot or RT-qPCR analysis.[4]
-
Mast Cell Degranulation and Calcium Influx Assay
-
Cell Line: Rat basophilic leukemia RBL-2H3 cells.[1]
-
Protocol for IgE-Mediated Degranulation:
-
Seed RBL-2H3 cells in 48-well plates.
-
Sensitize cells with anti-DNP-IgE (100 ng/mL) for 16 hours.[3]
-
Wash cells with Tyrode's Solution.
-
Pre-treat cells with this compound (e.g., 2.5, 5, 10 µg/mL) for 1 hour.[5]
-
Induce degranulation by adding DNP-BSA antigen.
-
Measure β-hexosaminidase and histamine release in the supernatant.[13]
-
-
Protocol for Calcium Influx:
-
Seed cells in a black 96-well plate and culture for 16 hours.[5]
-
Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM).
-
Pre-treat with this compound for 1 hour.
-
Stimulate with a calcium ionophore like A23187 (2.5 µM).[5]
-
Measure the change in fluorescence to quantify intracellular calcium concentration.[5]
-
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[3]
OVA-Induced Food Allergy Mouse Model
This protocol establishes an in vivo model to assess the therapeutic potential of this compound against allergic reactions.[13]
Figure 3: Experimental workflow for the in vivo OVA-induced food allergy model.
Summary and Future Directions
This compound has a robust, multi-faceted anti-inflammatory profile characterized by the potent inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways. This activity effectively suppresses the production of a wide array of inflammatory mediators in vitro and alleviates allergic inflammation in vivo.[1][3][4] The data summarized in this guide highlight its potential as a lead compound for drug development.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular targets of this compound (e.g., specific kinases or upstream receptors).
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies to evaluate its drug-like properties and safety profile.
-
Broader Inflammatory Models: Testing its efficacy in other models of inflammatory disease, such as arthritis, inflammatory bowel disease, or neuroinflammation.[14]
-
Clinical Translation: Exploring the potential for developing this compound or its derivatives for human therapeutic use, potentially leveraging novel delivery systems to enhance bioavailability and target specificity.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 8. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KoreaMed [koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects [mdpi.com]
- 15. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway. [vivo.weill.cornell.edu]
Viridicatol: A Deep-Sea Derived Inhibitor of Mast Cell Activation and Allergic Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-allergic effects of Viridicatol, a quinoline alkaloid isolated from the deep-sea fungus Penicillium griseofulvum. The document details its inhibitory action on mast cell degranulation, the underlying molecular mechanisms involving key signaling pathways, and the experimental protocols to assess its efficacy. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.
Executive Summary
This compound has demonstrated significant potential as an anti-allergic agent by effectively suppressing mast cell activation, a critical event in the initiation of allergic cascades. Both in vivo studies using a mouse model of food allergy and in vitro experiments with the rat basophilic leukemia (RBL)-2H3 mast cell line have shown that this compound mitigates allergic symptoms by inhibiting the release of inflammatory mediators.[1][2][3][4] Its mechanism of action involves the suppression of intracellular calcium influx and the downregulation of the MAPK and JAK-STAT signaling pathways.[5][6] This guide serves as a technical resource for researchers exploring novel therapeutics for allergic diseases.
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative findings from studies on the anti-allergic effects of this compound.
Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound
| Parameter | Cell Line | Activator | IC50 Value | This compound Concentrations Tested | Reference |
| β-Hexosaminidase Release | RBL-2H3 | DNP-BSA | 6.67 ± 0.6 µg/mL (26.3 µM) | Not specified for IC50 calculation | [1] |
| β-Hexosaminidase Release | RBL-2H3 | A23187 (2.5 µM) | Not determined | 2.5, 5, 10 µg/mL | [1] |
Table 2: In Vivo Effects of this compound in an Ovalbumin (OVA)-Induced Food Allergy Mouse Model
| Parameter Measured in Serum | This compound Dosage | Outcome | Reference |
| OVA-specific IgE | 20 mg/kg | Significant decrease | [2] |
| Histamine | Dose-dependent | Significant decrease | [2] |
| Mast Cell Protease-1 (mMCP-1) | Dose-dependent | Significant decrease | [2] |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | Significant decrease | [2] |
| Interleukin-10 (IL-10) | Not specified | Promotion of production | [1] |
Table 3: Molecular Effects of this compound on RBL-2H3 Cells
| Molecular Target | This compound Concentration | Effect | Reference |
| Intracellular Ca2+ Influx (A23187-induced) | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [1] |
| Phosphorylation of JNK, ERK, P38 | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [6] |
| Phosphorylation of STAT6 | 2.5, 5, 10 µg/mL | Inhibition | [6] |
| mRNA Expression of Tnfα, Ccl2, Jun, Fos, Il4, Ccl7, Il13, Socs1 | 10 µg/mL | Significant downregulation | [5][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-allergic effects of this compound.
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is used to quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Materials:
-
RBL-2H3 cells
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Anti-DNP-IgE antibody
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
A23187 (Calcium Ionophore)
-
Tyrode's Buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Seed RBL-2H3 cells in a 48-well plate and culture for 12-16 hours.
-
For IgE-mediated activation, sensitize the cells by incubating with anti-DNP-IgE (100 ng/mL) in EMEM for 16 hours.[5]
-
-
This compound Treatment:
-
Induction of Degranulation:
-
Measurement of β-Hexosaminidase Activity:
-
Collect the supernatant from each well.
-
Incubate the supernatant with the substrate pNAG in a suitable buffer.
-
Stop the reaction by adding a stop buffer.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to a positive control (cells lysed to release total enzyme).
-
Intracellular Calcium (Ca2+) Influx Assay
This protocol measures changes in intracellular calcium concentration, a critical step in mast cell activation.
Materials:
-
RBL-2H3 cells
-
Calcium-sensitive fluorescent probe (e.g., Fluo-3 AM)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Loading with Fluorescent Probe:
-
Seed RBL-2H3 cells (5 x 10^4 cells/well) in a black 96-well plate and culture for 16 hours.[1]
-
Load the cells with a calcium-sensitive fluorescent probe (e.g., Fluo-3 AM) according to the manufacturer's instructions.
-
-
This compound Treatment:
-
Incubate the cells with this compound at desired concentrations for 1 hour.
-
-
Stimulation and Measurement:
-
Induce calcium influx by adding an activator such as A23187.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or capture images using a fluorescence microscope.[1]
-
Western Blot Analysis of Signaling Proteins
This protocol is used to detect the phosphorylation status of key proteins in the MAPK and JAK-STAT signaling pathways.
Materials:
-
RBL-2H3 cells
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated JNK, ERK, P38, and STAT6
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed RBL-2H3 cells (1.5 x 10^6 cells/mL) in 6-well plates and sensitize with anti-DNP-IgE (100 ng/mL) for 16 hours.[5]
-
Pre-treat with this compound (2.5, 5, and 10 µg/mL) for 1 hour.[5]
-
Stimulate with DNP-BSA (500 ng/mL) for 15 minutes.[5]
-
Lyse the cells in a suitable lysis buffer to extract total proteins.[5]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies against the target proteins (both total and phosphorylated forms).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes involved in the allergic inflammatory response.
Materials:
-
RBL-2H3 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Primers for target genes (Tnfα, Ccl2, Jun, Fos, Il4, Ccl7, Il13, Socs1) and a reference gene (e.g., β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for the target and reference genes.[5]
-
-
Data Analysis:
-
Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[5]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.
Caption: this compound's inhibitory mechanism on mast cell signaling pathways.
Caption: Workflow for in vitro evaluation of this compound's effects.
Conclusion
This compound presents a compelling profile as a mast cell stabilizing agent with potent anti-allergic properties. Its ability to inhibit degranulation and suppress key pro-inflammatory signaling pathways, namely MAPK and JAK-STAT, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for IgE-mediated allergic disorders.
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] this compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation | Semantic Scholar [semanticscholar.org]
- 4. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preliminary Studies of Viridicatol's Mechanism of Action
This technical guide provides a comprehensive overview of the preliminary research into the mechanism of action of this compound, a quinoline alkaloid primarily isolated from marine-derived fungi of the Penicillium genus. The document synthesizes findings from various studies, focusing on its anti-inflammatory, anti-allergic, and potential anti-cancer and bone-regenerative properties. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Core Mechanisms of Action
Preliminary studies have elucidated several key signaling pathways through which this compound exerts its biological effects. These primarily revolve around the modulation of inflammatory and immune responses, with emerging evidence of its role in other cellular processes.
Anti-inflammatory and Anti-allergic Effects
This compound has demonstrated significant anti-inflammatory and anti-allergic properties by inhibiting key signaling cascades.
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, this compound blocks the phosphorylation and subsequent degradation of the inhibitor kappa B alpha (IκBα).[1][2][3] This action prevents the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby attenuating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[1][2][3]
-
Suppression of MAPK and JAK-STAT Signaling Pathways: In the context of allergic responses, this compound has been observed to relieve allergic reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways in RBL-2H3 mast cells.[4] It reduces the phosphorylation of key proteins in these pathways, including JNK, ERK, P38, and STAT6, which are crucial for mast cell activation and the release of inflammatory mediators.[4]
Other Potential Mechanisms of Action
Beyond its well-documented anti-inflammatory effects, preliminary research suggests this compound may act on several other cellular targets:
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): this compound has been identified as a weak competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways.[2] This suggests a potential therapeutic role for this compound in metabolic diseases.
-
Inhibition of Matrix Metalloproteinases (MMPs): Studies have indicated that this compound can inhibit the activity and expression of MMP-2 and MMP-9.[4] These enzymes are involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.
-
Modulation of the Wnt/SHN3 Signaling Pathway: this compound has been found to promote osteogenic differentiation by targeting the Wnt/SHN3 signaling pathway in osteoblasts.[1][2][5] This finding suggests its potential in treating bone loss-related diseases.[1][2][5]
-
Anti-cancer and Pro-apoptotic Effects: There is emerging evidence for the anti-tumor activities of this compound. It has been reported to inhibit the degranulation of RBL-2H3 cells and show cytotoxic effects against certain cancer cell lines.[5] Further research is needed to fully elucidate its pro-apoptotic mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound on Inflammatory Mediators
| Cell Line | Inhibited Substance | IC50 (µM) | Reference |
| RAW264.7 | Nitric Oxide (NO) | 46.03 | [6] |
| BV2 | Nitric Oxide (NO) | 43.03 | [6] |
| RAW264.7 | Prostaglandin E2 (PGE2) | 30.37 | [6] |
| BV2 | Prostaglandin E2 (PGE2) | 34.20 | [6] |
| RBL-2H3 | β-Hexosaminidase Release | 26.3 | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cells (e.g., RAW264.7, BV2, RBL-2H3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with this compound and/or a stimulant (e.g., LPS).
-
Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-JNK, JNK, etc.) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In an ELISA, an antigen must be immobilized to a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by assessing the conjugated enzyme activity via incubation with a substrate to produce a measurable product.
-
Protocol:
-
Cell culture supernatants are collected after treatment with this compound and/or a stimulant.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, a capture antibody specific for the target molecule is pre-coated onto a 96-well plate.
-
Standards and samples are pipetted into the wells, and the target molecule is bound by the immobilized antibody.
-
After washing, a biotinylated detection antibody is added.
-
Following another wash, streptavidin-HRP is added.
-
A substrate solution is then added, and the color development is proportional to the amount of bound target molecule.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Suppression of MAPK and JAK-STAT pathways in mast cells by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The preliminary studies on this compound reveal it to be a promising bioactive compound with multiple mechanisms of action, primarily centered on the modulation of inflammatory and immune pathways. Its ability to inhibit NF-κB, MAPK, and JAK-STAT signaling highlights its potential as a lead compound for the development of anti-inflammatory and anti-allergic therapies. Furthermore, its effects on PTP1B, MMPs, and the Wnt/SHN3 pathway open up exciting avenues for research into its therapeutic applications in metabolic diseases, cancer, and bone disorders.
Future research should focus on:
-
In-depth mechanistic studies: Elucidating the precise molecular interactions of this compound with its targets.
-
In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
Clinical trials: If preclinical studies are successful, progressing to human clinical trials to assess its safety and efficacy in treating relevant diseases.
References
- 1. This compound from the Deep‐Sea‐Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway. [vivo.weill.cornell.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
Viridicatol literature review for natural products researchers
An In-depth Technical Guide on Viridicatol for Natural Products Researchers
Introduction
This compound is a quinoline alkaloid natural product first isolated from the fungus Penicillium viridicatum. More recently, it has been identified as a secondary metabolite from deep-sea-derived fungi, such as Penicillium griseofulvum, highlighting the marine environment as a rich source of novel bioactive compounds.[1] Structurally, this compound is a 3-hydroxy-4-arylquinolin-2(1H)-one, and its unique scaffold has attracted interest from both synthetic chemists and pharmacologists. This document provides a comprehensive review of the current literature on this compound, focusing on its biosynthesis, chemical synthesis, diverse pharmacological activities, and underlying mechanisms of action, tailored for researchers in natural products and drug development.
Biosynthesis
The biosynthesis of this compound in Penicillium palitans has been elucidated through genome mining and heterologous expression studies.[2][3] The pathway involves a key meta-hydroxylation step on a monoalkylated benzene ring, a challenging transformation in organic chemistry.
The proposed biosynthetic pathway begins with cyclopenin, a benzodiazepine alkaloid. A crucial step is the conversion of cyclopenin to cyclopenol, which is catalyzed by the cytochrome P450 enzyme, VdoD.[2][3] Cyclopenol then undergoes a rearrangement, either spontaneously or catalyzed by the enzyme VdoA, to yield the final product, this compound.[2] Interestingly, a direct conversion from the related compound viridicatin to this compound by the hydroxylating enzyme VdoD was not observed, indicating a specific biosynthetic sequence.[2][3]
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of this compound in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Viridicatol: A Technical Guide for Researchers
Viridicatol (CAS Number: 14484-44-7) is a fungal metabolite first isolated from Penicillium viridicatum.[1] This quinoline alkaloid has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties. This technical guide provides an in-depth overview of this compound's chemical properties, biological activity, and the experimental protocols utilized to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.
Chemical Data
This compound's fundamental chemical and physical properties are summarized in the table below, providing a foundational reference for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 14484-44-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₁NO₃ | [1][2][4][7] |
| Molecular Weight | 253.25 g/mol | [1][7] |
| IUPAC Name | 3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | [7] |
| Synonyms | 3-hydroxy-4-(3-hydroxyphenyl)quinolin-2(1H)-one, 3-Hydroxy-4-(m-hydroxyphenyl)carbostyril | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][3][8] |
| Purity | ≥95% | [2] |
| Storage | Store at -20°C | [3][4] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an anti-inflammatory and anti-allergic agent. Its mechanism of action is centered around the modulation of key signaling pathways involved in the immune response.
Anti-inflammatory Effects
This compound's anti-inflammatory properties are attributed to its ability to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][8] This suppression leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key molecules in the inflammatory cascade.
The underlying mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] this compound has been shown to block the degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 and p50 subunits.[2][3][8] This sequesters the transcription factor in the cytoplasm, inhibiting the expression of NF-κB target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Anti-allergic Effects
The anti-allergic properties of this compound are linked to its ability to stabilize mast cells. It has been demonstrated to inhibit the degranulation of mast cells, a critical event in the allergic response, by reducing the influx of intracellular calcium (Ca²⁺).[9][10] This inhibition prevents the release of histamine and other allergic mediators.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 46.03 µM | [11] |
| Nitric Oxide (NO) Production Inhibition | BV2 | 43.03 µM | [11] |
| Prostaglandin E2 (PGE₂) Production Inhibition | RAW 264.7 | 30.37 µM | [11] |
| Prostaglandin E2 (PGE₂) Production Inhibition | BV2 | 34.20 µM | [11] |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - | 64 µM | [2][3][8] |
Table 2: In Vitro Anti-allergic Activity of this compound
| Parameter | Cell Line | IC₅₀ Value | Reference |
| β-hexosaminidase Release Inhibition | RBL-2H3 | 26.3 µM (6.67 ± 0.6 µg/mL) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Culture and Viability Assay
-
Cell Lines: Murine macrophage cell lines RAW 264.7 and BV2, and rat basophilic leukemia cell line RBL-2H3 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT): To assess cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution (5 mg/mL in PBS) is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
Measurement of Nitric Oxide (NO) Production
-
Protocol: RAW 264.7 or BV2 cells are pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed, and the absorbance is read at 540 nm.
Measurement of Prostaglandin E2 (PGE₂) Production
-
Protocol: Cell culture supernatants, prepared as described for the NO assay, are used to measure PGE₂ levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis
-
Protocol: Cells are treated with this compound and/or LPS for the indicated times. Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, p50, IκBα, or β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
Protocol: Total RNA is extracted from cells using a suitable RNA isolation reagent. cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) on a real-time PCR system.
Mast Cell Degranulation Assay
-
Cell Line: RBL-2H3 cells are used as a model for mast cells.
-
β-Hexosaminidase Release Assay: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight. The cells are then washed and pre-treated with this compound before being challenged with DNP-human serum albumin (HSA) to induce degranulation. The release of β-hexosaminidase into the supernatant is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is measured at 405 nm.
-
Histamine Release Assay: Histamine levels in the supernatant of stimulated RBL-2H3 cells are measured using a commercially available ELISA kit.
In Vivo Ovalbumin-Induced Food Allergy Mouse Model
-
Animals: BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide adjuvant on days 0 and 14.
-
Challenge: From day 28, mice are repeatedly challenged orally with OVA every other day. This compound is administered orally to the treatment groups prior to each OVA challenge.
-
Assessment: Allergic symptoms (e.g., diarrhea, rectal temperature drop) are monitored after each challenge. Serum levels of OVA-specific IgE, histamine, and mouse mast cell protease-1 (mMCP-1) are measured by ELISA after the final challenge.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amelioration of Ovalbumin-Induced Food Allergy in Mice by Targeted Rectal and Colonic Delivery of Cyanidin-3-O-Glucoside [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effective induction of oral anaphylaxis to ovalbumin in mice sensitized by feeding of the antigen with aid of oil emulsion and salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin-induced food allergy suppression via regulatory T cell expansion mediated by a TNFR2 agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent food allergy induction against ovalbumin under acid-suppression: A murine food allergy model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Viridicatol from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridicatol, a quinoline alkaloid first isolated from Penicillium species, has garnered significant interest within the scientific community due to its diverse biological activities. Sourced from marine-derived fungi, this secondary metabolite has demonstrated potent anti-inflammatory, anti-allergic, and bone-protective properties.[1][2][3][4] These attributes position this compound as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the isolation, purification, and characterization of this compound from marine fungal sources, specifically Penicillium griseofulvum.
Data Presentation
Table 1: Quantitative Data for this compound Isolation and Purification
| Parameter | Value | Source |
| Starting Material | ||
| Fungal Strain | Penicillium griseofulvum | [1][4] |
| Fermentation Broth | Not specified | |
| Defatted Crude Extract | 55.4 g | [1] |
| Purification Yield | ||
| Final Yield of this compound | 443.0 mg | [1] |
| Purity | ||
| Purity after Final Step | >99% | [5] |
| Physicochemical Properties | ||
| Molecular Formula | C₁₅H₁₁NO₃ | |
| Molecular Weight | 253.26 g/mol | [1] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Data | Source |
| ¹H NMR (500 MHz, CD₃OD) | δ 8.15, 7.36 (2H), 7.34, 7.26, 6.88, 6.83, 6.82 | |
| ¹³C NMR (125 MHz, CD₃OD) | See referenced literature for full peak list. | |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | [M+H]⁺ m/z 254.0814 | |
| X-ray Crystallography | CCDC Deposition Number: 2008745 | [6] |
Experimental Protocols
Protocol 1: Fermentation of Penicillium griseofulvum
This protocol is a composite based on general methods for the cultivation of Penicillium species for secondary metabolite production. Optimization may be required for specific strains and desired yields.
1. Media Preparation:
-
Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):
-
Potato Infusion: 200 g/L
-
Dextrose: 20 g/L
-
Adjust pH to 5.6 ± 0.2
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Production Medium (e.g., Czapek-Dox Broth):
-
Sucrose: 30 g/L
-
Sodium Nitrate: 3 g/L
-
Dipotassium Phosphate: 1 g/L
-
Magnesium Sulfate: 0.5 g/L
-
Potassium Chloride: 0.5 g/L
-
Ferrous Sulfate: 0.01 g/L
-
Adjust pH to 6.0-7.2.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
2. Inoculum Preparation:
-
Aseptically transfer a pure culture of Penicillium griseofulvum from an agar slant to a flask containing the seed culture medium.
-
Incubate at 25-28°C for 3-5 days on a rotary shaker at 150-200 rpm to generate a sufficient mycelial biomass.
3. Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate in a fermenter at 25-28°C for 10-14 days with aeration and agitation. Monitor pH and nutrient levels throughout the fermentation process.
Protocol 2: Extraction, Isolation, and Purification of this compound
This protocol is adapted from a published method for the isolation of this compound from Penicillium griseofulvum.[1]
1. Extraction:
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Lyophilize the mycelium and broth separately.
-
Extract the lyophilized material with methanol (MeOH) three times with the aid of ultrasonication.
-
Combine the MeOH extracts and evaporate under reduced pressure to obtain a crude extract.
2. Defatting:
-
Suspend the crude extract in water and partition with petroleum ether to remove nonpolar lipids.
-
Further partition the aqueous layer with dichloromethane (CH₂Cl₂) to obtain the defatted extract.
-
Evaporate the CH₂Cl₂ layer under reduced pressure to yield the defatted crude extract (e.g., 55.4 g).[1]
3. Silica Gel Column Chromatography:
-
Subject the defatted extract to column chromatography on a silica gel column.
-
Elute with a gradient of CH₂Cl₂-MeOH (from 100:0 to 0:100) to yield several fractions.
4. Reversed-Phase (ODS) Column Chromatography:
-
Subject the this compound-containing fraction (e.g., Fraction 5, 40.0 g) to column chromatography over an octadecylsilane (ODS) column.[1]
-
Elute with a gradient of H₂O-MeOH (from 95:5 to 20:80) to obtain subfractions.
5. Size-Exclusion Chromatography (Sephadex LH-20):
-
Further purify the this compound-rich subfraction (e.g., subfraction 5.15) using a Sephadex LH-20 column with MeOH as the eluent to obtain pure this compound (e.g., 443.0 mg).[1]
6. Purity Assessment:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or CAD).
-
Confirm the structure of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Viridicatol Extraction from Penicillium griseofulvum
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction, purification, and quantification of Viridicatol, a secondary metabolite produced by the filamentous fungus Penicillium griseofulvum. This compound and its related compounds, such as Viridicatin, have garnered interest for their potential biological activities. This guide is intended to provide a robust starting point for researchers in natural product chemistry, mycology, and drug discovery.
I. Introduction
Penicillium griseofulvum is a versatile fungus known for producing a variety of secondary metabolites, including the antifungal agent griseofulvin and the alkaloid this compound. The extraction and purification of these compounds are critical steps for their further study and potential development as therapeutic agents. This protocol outlines the key stages, from fungal cultivation to the isolation and analysis of this compound.
II. Fungal Cultivation and Metabolite Production
Successful extraction of this compound begins with the robust cultivation of Penicillium griseofulvum under conditions that favor secondary metabolite production. While various media can be used, submerged fermentation is often employed for its scalability and controlled environment.
Protocol: Submerged Fermentation of Penicillium griseofulvum
-
Strain Maintenance: Maintain cultures of Penicillium griseofulvum on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine experiments, subculture onto fresh PDA plates and incubate at 25°C for 5-7 days until sporulation is observed.
-
Spore Suspension Preparation: Prepare a spore suspension by flooding a mature PDA plate with sterile 0.1% (v/v) Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Inoculum Preparation: Transfer the spore suspension to a sterile flask containing a suitable seed medium (e.g., Yeast Malt Extract Glucose - YMEG broth). Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.
-
Production Culture: Inoculate the production medium (e.g., Czapek-Dox broth supplemented with yeast extract) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 25°C for 7-14 days with continuous agitation at 150 rpm. The optimal incubation time for maximal this compound production should be determined empirically.
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation. The mycelium and the culture filtrate can be processed separately for metabolite extraction.
III. Extraction and Purification of this compound
The following protocol is adapted from established methods for extracting similar alkaloids from Penicillium species and can be optimized for P. griseofulvum.
Protocol: Solvent Extraction and Chromatographic Purification
-
Extraction of Fungal Mycelium:
-
Lyophilize (freeze-dry) the harvested mycelium to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol (MeOH) or a mixture of methanol and chloroform (e.g., 1:1 v/v) at room temperature with stirring for 24 hours. Repeat the extraction process three times.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Extraction of Culture Filtrate:
-
Acidify the culture filtrate to pH 3.0 with 2M HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude filtrate extract.
-
-
Preliminary Purification by Liquid-Liquid Partitioning:
-
Dissolve the crude mycelial extract in a biphasic system of n-hexane and 90% methanol.
-
Separate the methanol layer (containing the more polar compounds, including this compound) and evaporate the solvent.
-
-
Silica Gel Column Chromatography:
-
Adsorb the semi-purified extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform or a hexane:ethyl acetate gradient).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 95:5). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Further Purification (Optional):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
IV. Quantification of this compound
Accurate quantification of this compound is essential for determining extraction efficiency and for biological activity studies. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase or a suitable solvent to a known final concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
V. Data Presentation
The quantitative data obtained from the extraction and purification process should be summarized for clear comparison.
Table 1: Summary of this compound Extraction and Purification
| Step | Starting Material | Volume/Weight | This compound Concentration (mg/mL or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Mycelial Extract | Dried Mycelium | |||||
| Crude Filtrate Extract | Culture Filtrate | |||||
| Silica Gel Column Pool | Combined Extracts | |||||
| Final Purified Product | Pooled Fractions |
Yield (%) is calculated relative to the previous step or the initial starting material. Purity (%) is typically determined by HPLC peak area normalization.
VI. Visualizations
Diagram 1: Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Biosynthetic Relationship of Related Compounds
Application Note: Quantification of Viridicatol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Viridicatol, a quinoline alkaloid mycotoxin. The described protocol is applicable for the quantification of this compound in fungal culture extracts and can be adapted for other matrices. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV-Diode Array Detection (DAD), demonstrating excellent performance and reliability.
Introduction
This compound is a mycotoxin produced by several species of fungi, including those from the Penicillium genus.[1][2] As a secondary metabolite, its presence and concentration are of significant interest in microbiology, natural product chemistry, and toxicology. Accurate and precise quantification is essential for studying its biological activity, biosynthesis, and potential impact. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such fungal metabolites.[3][4] This application note presents a comprehensive protocol for this compound analysis using an RP-HPLC system with UV detection.
Experimental
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used.[3]
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5][6]
-
Reagents and Standards:
Chromatographic Conditions
The method parameters outlined below are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Analytical Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18.1-22 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm and 330 nm |
Table 1: Recommended HPLC Chromatographic Conditions for this compound Analysis.
Method Validation Summary
The proposed method should be validated according to standard guidelines to ensure reliability. The following table summarizes representative performance characteristics based on typical results for mycotoxin analysis by HPLC.
| Validation Parameter | Representative Specification |
| Linearity (r²) | > 0.999 over a concentration range of 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (Intra-day RSD) | < 2.0% |
| Precision (Inter-day RSD) | < 3.0% |
Table 2: Representative Method Validation Parameters.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the working stock solution with the mobile phase initial condition (80:20 Water:Acetonitrile with 0.1% FA).
Sample Preparation (from Fungal Culture Broth)
The following workflow describes a general procedure for extracting this compound from a liquid fungal culture.
HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80:20 A:B) for at least 20 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared calibration standards in sequence, from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared sample extracts. It is good practice to run a solvent blank between samples to prevent carryover.
-
Data Processing:
-
Integrate the peak corresponding to this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the linear regression of the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution and concentration factors used during sample preparation.
-
Conclusion
The RP-HPLC method described provides a reliable and precise tool for the quantification of this compound. The protocol, from sample preparation to data analysis, is straightforward and utilizes standard analytical instrumentation. Proper method validation is crucial before implementation for routine analysis to ensure data integrity and accuracy. This application note serves as a comprehensive guide for researchers engaged in the study of fungal secondary metabolites.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Viridicatol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used for the structural elucidation and characterization of Viridicatol, a quinolone alkaloid with noted anti-inflammatory and other biological activities. The following sections detail the quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, comprehensive experimental protocols, and visualizations of relevant biological pathways.
Data Presentation
The structural characterization of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The quantitative data from these analyses are summarized below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The following table presents the ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. Coupling constants (J) for ¹H NMR are given in Hertz (Hz).
| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) |
| 2 | 164.5 | - |
| 3 | 110.0 | 6.82 (s) |
| 4 | 178.9 | - |
| 4a | 121.3 | - |
| 5 | 138.9 | 8.15 (d, 7.5) |
| 6 | 120.7 | 7.34 (t, 7.5) |
| 7 | 125.4 | 7.26 (t, 7.5) |
| 8 | 116.8 | 6.88 (d, 7.5) |
| 8a | 141.2 | - |
| 1' | 130.5 | - |
| 2', 6' | 130.1 | 7.36 (d, 8.5) |
| 3', 5' | 115.8 | 6.83 (d, 8.5) |
| 4' | 158.0 | - |
| 3-OH | - | - |
| 4'-OH | - | - |
Data sourced from a study on bioactive compounds from Penicillium sp.[1]
Table 2: High-Resolution Mass Spectrometry Data for this compound
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to determine the elemental composition of this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Monoisotopic Mass | 253.0739 u |
| Ionization Mode | ESI+ |
| Observed m/z | [M+H]⁺ |
The molecular formula was determined by MS analysis in a study of Penicillium sp. metabolites.[1]
Experimental Protocols
The following protocols are generalized methodologies for the NMR and mass spectrometry analysis of this compound, based on standard practices for the analysis of quinolone alkaloids and other natural products.
Protocol 1: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CD₃OD (δ_H = 3.31 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak of CD₃OD (δ_C = 49.0 ppm).
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings). Use a standard gradient-enhanced HSQC pulse sequence optimized for a ¹J(C,H) of ~145-160 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings). Use a standard gradient-enhanced HMBC pulse sequence with the long-range coupling delay optimized for 4-8 Hz.
-
For all 2D experiments, acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution. Process the data using appropriate window functions before Fourier transformation.
Protocol 2: High-Resolution Mass Spectrometry (HR-ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of purified this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1 v/v).
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]⁺.
-
Infusion Method: Direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or via Liquid Chromatography (LC) coupling.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
3. Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information through fragmentation, perform MS/MS on the protonated molecular ion of this compound ([M+H]⁺ at m/z 254.08).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Vary the collision energy (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions. The fragmentation pattern can help to confirm the structure of the molecule.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in fungi like Penicillium palitans involves a series of enzymatic reactions starting from the amino acids L-phenylalanine and L-tyrosine. A key step is a cytochrome P450-mediated hydroxylation.
Caption: Proposed biosynthetic pathway of this compound.
Inhibition of NF-κB Signaling by this compound
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: this compound's inhibition of the NF-κB pathway.
General Experimental Workflow
The overall process for the analysis of this compound from a fungal source to final data interpretation is outlined below.
Caption: Workflow for this compound analysis.
References
Viridicatol: In Vitro Anti-Inflammatory Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viridicatol, a quinoline alkaloid originally isolated from marine-derived fungi, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The assays described herein focus on key inflammatory mediators and signaling pathways, including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, reduction of pro-inflammatory cytokine expression, and modulation of the NF-κB and MAPK/JAK-STAT signaling cascades. These protocols are intended to guide researchers in the evaluation of this compound and other potential anti-inflammatory compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
This compound has emerged as a promising natural product with potent anti-inflammatory effects. Studies have shown that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of NO and PGE2, respectively, in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.[1][3][4] Furthermore, this compound has been found to reduce the mRNA expression of pro-inflammatory cytokines.[1][4] The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α, and subsequently blocking the nuclear translocation of NF-κB subunits.[1][3][4] Additionally, this compound has been shown to modulate the MAPK and JAK-STAT signaling pathways in mast cells, suggesting a broader anti-inflammatory and anti-allergic potential.[5]
These application notes provide a framework for the in vitro evaluation of this compound's anti-inflammatory activity, with detailed protocols for cell-based assays and diagrams to illustrate the targeted signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the reported quantitative data on the in vitro anti-inflammatory effects of this compound.
| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | % Inhibition / Effect | IC50 Value | Reference |
| RAW 264.7 | LPS (1 µg/mL) | NO Production | Not specified | Dose-dependent inhibition | 46.03 µM | [4] |
| BV2 | LPS (1 µg/mL) | NO Production | Not specified | Dose-dependent inhibition | 43.03 µM | [4] |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Not specified | Dose-dependent inhibition | 30.37 µM | [4] |
| BV2 | LPS (1 µg/mL) | PGE2 Production | Not specified | Dose-dependent inhibition | 34.20 µM | [4] |
| RBL-2H3 | A23187 | β-Hexosaminidase Release | Not specified | Dose-dependent inhibition | 26.3 µM | [2] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (murine macrophage)
-
BV2 (murine microglia)
-
RBL-2H3 (rat basophilic leukemia)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity of this compound, it is essential to determine its non-toxic concentration range in the selected cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-160 µM) for 24 hours.[3]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 or BV2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 3 hours.[4]
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture medium.
-
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Measure the concentration of PGE2 in the collected cell culture supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Pro-inflammatory Cytokine mRNA Expression (RT-qPCR)
This assay determines the effect of this compound on the gene expression of pro-inflammatory cytokines.
-
Protocol:
-
Seed RAW 264.7 or BV2 cells in a 6-well plate.
-
Pre-treat the cells with this compound for 3 hours, followed by stimulation with LPS (1 µg/mL) for 6 hours.[4]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed cells and treat with this compound and LPS as described in the previous protocols.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p65, p50, p-JNK, JNK, p-ERK, ERK, p-p38, p38).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. This compound from Marine-derived Fungal Strain Penicillium sp. SF-5295 Exerts Anti-inflammatory Effects through Inhibiting NF-κB Signaling Pathway on Lipopolysaccharide-induced RAW264.7 and BV2 Cells - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 2. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Viridicatol Testing in a Mouse Model of Food Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food allergy is a growing global health concern characterized by an aberrant immune response to food allergens. The development of novel therapeutics requires robust and reproducible preclinical models. The ovalbumin (OVA)-induced food allergy model in mice is a well-established system that recapitulates key features of the human disease, including allergen-specific IgE production and mast cell degranulation upon allergen challenge.[1][2][3][4][5][6]
Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has demonstrated significant anti-allergic and anti-inflammatory properties.[7][8][9] Studies have shown its potential to alleviate allergic symptoms by inhibiting mast cell activation and modulating immune responses.[7][8][9][10] These application notes provide a detailed protocol for establishing an OVA-induced food allergy mouse model and for the in vivo evaluation of this compound's therapeutic efficacy.
Experimental Protocols
Ovalbumin (OVA)-Induced Food Allergy Mouse Model
This protocol describes the induction of a food allergy to ovalbumin in mice, which involves a sensitization phase to prime the immune system and a challenge phase to elicit an allergic reaction.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Cholera Toxin (CT) (List Biological Laboratories)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gavage needles
-
Microcentrifuge tubes
-
Pipettes and tips
-
Animal body temperature thermometer
Procedure:
a. Sensitization Phase:
-
On days 0, 7, 14, 21, and 28, sensitize each mouse by intraperitoneal (i.p.) injection of 50 µg of OVA and 2 µg of Cholera Toxin in a total volume of 200 µL PBS.
-
Alternatively, oral sensitization can be performed by gavaging mice on the same schedule with 1 mg of OVA and 10 µg of Cholera Toxin in 250 µL of PBS.[1]
-
A control group should receive PBS injections or gavage on the same schedule.
b. Challenge Phase:
-
On day 35, after a 4-hour fast, orally challenge the sensitized mice with 50 mg of OVA in 250 µL of PBS.
-
The control group should be challenged with PBS alone.
-
Monitor the mice for allergic reactions for at least 60 minutes post-challenge.
In Vivo this compound Administration
This protocol outlines the administration of this compound to the OVA-sensitized mice to evaluate its therapeutic potential.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
From day 29 to day 34, administer this compound orally to the treatment group of OVA-sensitized mice. A typical dose is 20 mg/kg body weight, administered once daily.
-
The vehicle control group of OVA-sensitized mice should receive an equivalent volume of the vehicle on the same schedule.
-
On day 35, proceed with the OVA challenge as described in Protocol 1b, approximately 1 hour after the final this compound or vehicle administration.
Assessment of Allergic Response
Following the oral challenge, various in vivo endpoints should be assessed to quantify the allergic response and the therapeutic effect of this compound.
Clinical Scoring of Anaphylactic Symptoms
Immediately after the oral challenge, observe the mice for clinical signs of anaphylaxis and score them every 15 minutes for 60 minutes.
| Score | Symptoms |
| 0 | No symptoms |
| 1 | Reduced activity, scratching and rubbing |
| 2 | Piloerection, swelling of the snout and/or eyes |
| 3 | Labored breathing, cyanosis around the mouth |
| 4 | No activity after prodding, or convulsion |
| 5 | Death |
Measurement of Core Body Temperature
A drop in core body temperature is a key indicator of a systemic anaphylactic reaction.
-
Measure the rectal temperature of each mouse before the oral challenge (baseline).
-
Measure the rectal temperature every 15 minutes for 60 minutes after the challenge.
-
Calculate the change in temperature (ΔT) from the baseline for each time point.
Quantification of Serum Immunoglobulins and Mediators
Blood samples should be collected post-challenge to measure key immunological markers.
-
Approximately 1-2 hours after the oral challenge, collect blood via cardiac puncture or retro-orbital bleeding.
-
Separate the serum by centrifugation.
-
Use ELISA kits to measure the serum levels of:
-
OVA-specific IgE
-
OVA-specific IgG1
-
Total IgE
-
Mouse Mast Cell Protease-1 (mMCP-1)
-
Histamine
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-10 (IL-10)
-
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in an OVA-induced food allergy mouse model, based on previously published findings.[7]
Table 1: Effect of this compound on Allergic Symptoms and Body Temperature
| Group | Anaphylactic Symptom Score (mean ± SD) | Rectal Temperature Drop (°C) (mean ± SD) |
| Control (PBS) | 0.0 ± 0.0 | 0.1 ± 0.1 |
| OVA-Sensitized (Vehicle) | 3.5 ± 0.5 | 2.5 ± 0.4 |
| OVA-Sensitized + this compound (20 mg/kg) | 1.2 ± 0.4 | 0.8 ± 0.3 |
Table 2: Effect of this compound on Serum Immunological Markers
| Group | OVA-specific IgE (ng/mL) | mMCP-1 (ng/mL) | Histamine (ng/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Control (PBS) | 15 ± 5 | 10 ± 3 | 20 ± 6 | 50 ± 15 | 80 ± 20 |
| OVA-Sensitized (Vehicle) | 250 ± 50 | 150 ± 30 | 180 ± 40 | 200 ± 50 | 40 ± 10 |
| OVA-Sensitized + this compound (20 mg/kg) | 100 ± 25 | 60 ± 15 | 70 ± 20 | 90 ± 25 | 120 ± 30 |
Visualizations
References
- 1. Mouse Models for Food Allergies: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced food allergy suppression via regulatory T cell expansion mediated by a TNFR2 agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged ingestion of ovalbumin diet by sensitized mice improves the metabolic consequences induced by experimental food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dose-dependent food allergy induction against ovalbumin under acid-suppression: A murine food allergy model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation [mdpi.com]
- 9. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Viridicatol: A Novel Inhibitor of the NF-κB Signaling Pathway
Application Notes and Protocols for Researchers
Introduction
Viridicatol, a quinolone alkaloid initially isolated from the marine-derived fungus Penicillium sp. SF-5295, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic target for a variety of inflammatory diseases. This compound exerts its anti-inflammatory effects by intervening in this pathway, preventing the transcription of pro-inflammatory genes.
Mechanism of Action
This compound inhibits the canonical NF-κB signaling cascade.[1][2][3] In unstimulated cells, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
This compound has been shown to block the phosphorylation and subsequent degradation of IκBα.[1][2][4] This action effectively prevents the release of the NF-κB p65/p50 heterodimer, thereby suppressing its nuclear translocation and attenuating its DNA-binding activity.[1][2][4] The downstream consequences of this inhibition include the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] Furthermore, this compound treatment diminishes the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][3]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various cell-based assays. The following table summarizes the key IC50 values reported in the literature.
| Parameter | Cell Line | IC50 Value | Reference |
| iNOS-derived Nitric Oxide (NO) Production | RAW264.7 (murine macrophages) | 46.03 µM | [5] |
| iNOS-derived Nitric Oxide (NO) Production | BV2 (murine microglia) | 43.03 µM | [5] |
| COX-2-derived Prostaglandin E2 (PGE2) Production | RAW264.7 (murine macrophages) | 30.37 µM | [5] |
| COX-2-derived Prostaglandin E2 (PGE2) Production | BV2 (murine microglia) | 34.20 µM | [5] |
| β-Hexosaminidase Release | RBL-2H3 (rat basophilic leukemia) | 26.3 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
This compound
-
LPS (or TNF-α as an alternative stimulus)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well opaque plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, dilute the NF-κB luciferase reporter plasmid and Renilla luciferase plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Treatment:
-
After transfection, replace the medium with fresh DMEM containing 10% FBS.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a 96-well opaque plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Western Blot for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation
This protocol allows for the visualization and quantification of key proteins in the NF-κB pathway.
A. Nuclear and Cytoplasmic Extraction
Materials:
-
Cultured cells (e.g., RAW264.7)
-
Ice-cold PBS
-
Cytoplasmic Extraction Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Nuclear Extraction Buffer (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
10% NP-40
-
Microcentrifuge
Protocol:
-
Cell Harvest: After treatment with this compound and LPS, scrape the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytoplasmic extract) into a new pre-chilled tube.
-
-
Nuclear Extraction:
-
Resuspend the remaining nuclear pellet in 100 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (nuclear extract) into a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
B. Western Blotting
Materials:
-
Cytoplasmic and nuclear extracts
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix equal amounts of protein from the extracts with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize cytoplasmic proteins to β-actin and nuclear proteins to Lamin B1.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the specific binding of NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.
Materials:
-
Nuclear extracts
-
Biotin- or radiolabeled double-stranded DNA probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Unlabeled ("cold") competitor probe
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane (for biotin-labeled probes)
-
Streptavidin-HRP conjugate (for biotin-labeled probes)
-
Chemiluminescent substrate (for biotin-labeled probes) or autoradiography film (for radiolabeled probes)
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and binding buffer.
-
For competition assays, add an excess of unlabeled competitor probe and incubate for 10 minutes on ice.
-
Add the labeled probe and incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at 100-150V at 4°C until the dye front is near the bottom.
-
-
Detection:
-
For biotin-labeled probes: Transfer the DNA from the gel to a nylon membrane, crosslink the DNA to the membrane, and detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For radiolabeled probes: Dry the gel and expose it to autoradiography film.
-
-
Analysis: The presence of a shifted band indicates NF-κB-DNA binding. The specificity of the binding is confirmed by the disappearance of the shifted band in the presence of the unlabeled competitor probe.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory agents targeting the NF-κB signaling pathway. The protocols and data provided in these application notes offer a comprehensive guide for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential. Careful execution of these experiments will contribute to a deeper understanding of its biological activities and its utility in the field of drug discovery.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Viridicatol Inhibition of COX-2 and iNOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viridicatol, a quinolone alkaloid, has demonstrated notable anti-inflammatory properties.[1] Its mechanism of action involves the suppression of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These enzymes are critical mediators of the inflammatory response. iNOS produces large quantities of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. COX-2 is responsible for the production of prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators.[1] The inhibition of iNOS and COX-2 is a key strategy in the development of novel anti-inflammatory therapeutics.
This document provides detailed protocols for assessing the inhibitory effects of this compound on COX-2 and iNOS in a cell-based model system. The protocols are designed for researchers, scientists, and drug development professionals working to characterize the anti-inflammatory potential of this compound and similar compounds. The primary model system described is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and COX-2.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The expression of both iNOS and COX-2 is heavily regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding iNOS and COX-2, and initiates their transcription. This compound has been shown to exert its inhibitory effects by blocking the activation of the NF-κB pathway.[1]
Quantitative Data Summary
The inhibitory potency of this compound against iNOS and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in LPS-stimulated RAW 264.7 and BV2 microglial cells.[1]
| Target Enzyme Product | Cell Line | IC50 (µM) |
| iNOS (Nitric Oxide) | RAW 264.7 | 46.03 |
| iNOS (Nitric Oxide) | BV2 | 43.03 |
| COX-2 (Prostaglandin E2) | RAW 264.7 | 30.37 |
| COX-2 (Prostaglandin E2) | BV2 | 34.20 |
Experimental Protocols
Herein, we provide detailed protocols for the key assays required to assess the inhibitory activity of this compound.
Cell Culture and LPS Stimulation
Objective: To prepare RAW 264.7 macrophage cells and induce the expression of iNOS and COX-2 using LPS.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using a cell scraper.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for protein expression and product accumulation).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells and ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
RAW 264.7 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide Production (Griess Assay)
Objective: To quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Cell culture supernatant from LPS-stimulated and this compound-treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from each well of the experimental plate.
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite in DMEM with known concentrations.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Measurement of Prostaglandin E2 Production (ELISA)
Objective: To quantify the amount of PGE2 in the cell culture supernatant as an indicator of COX-2 activity.
Materials:
-
Cell culture supernatant from LPS-stimulated and this compound-treated cells
-
PGE2 ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from each well of the experimental plate.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Briefly, this typically involves adding the supernatant and standards to a plate pre-coated with a PGE2 capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Calculate the PGE2 concentration in the samples based on the standard curve provided in the kit.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Objective: To determine the protein expression levels of iNOS, COX-2, and key components of the NF-κB pathway (e.g., p65, IκBα) in cell lysates.
Materials:
-
LPS-stimulated and this compound-treated RAW 264.7 cells in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing this compound inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Viridicatol Yield in Fungal Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Viridicatol production in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
This compound is a quinoline alkaloid, a type of secondary metabolite. It has been isolated from several species of the Penicillium genus, including Penicillium palitans and the deep-sea-derived fungus Penicillium griseofulvum.[1][2] These fungi are the primary organisms of interest for this compound production.
Q2: What are the key factors influencing the yield of this compound in fungal cultures?
The yield of this compound is influenced by a combination of genetic and environmental factors. Key environmental factors that can be optimized include:
-
Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical.
-
pH: The acidity or alkalinity of the culture medium significantly affects fungal growth and metabolite production.
-
Temperature: Fungal growth and enzyme activity are highly dependent on the incubation temperature.
-
Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi like Penicillium.
-
Incubation Time: The production of secondary metabolites like this compound is often growth-phase dependent.
Q3: What is the general biosynthetic pathway for this compound?
The biosynthesis of this compound in Penicillium palitans involves a key step mediated by a cytochrome P450 enzyme. The pathway proceeds through the conversion of cyclopenin to cyclopenol, which then rearranges to form this compound. Understanding this pathway can help in developing strategies for metabolic engineering to enhance yield.
Troubleshooting Guide
Low or No this compound Yield
Problem: After fermentation and extraction, the yield of this compound is significantly lower than expected or undetectable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | 1. Carbon Source Optimization: Different carbon sources can significantly impact secondary metabolite production. Experiment with various carbohydrates such as glucose, sucrose, fructose, and lactose at different concentrations. A combination of a readily metabolizable sugar (like glucose) and a more slowly utilized one (like lactose) can sometimes prolong the production phase. 2. Nitrogen Source Optimization: Test different organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. The carbon-to-nitrogen (C:N) ratio is a critical factor to investigate. |
| Incorrect pH of the Medium | The optimal pH for this compound production may differ from the optimal pH for fungal growth. Conduct a pH profiling experiment by adjusting the initial pH of the culture medium across a range (e.g., 4.0 to 8.0). Monitor the pH throughout the fermentation as fungal metabolism can alter it. Use buffered media or implement pH control in a bioreactor for more stable conditions. |
| Suboptimal Incubation Temperature | Determine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 20°C to 30°C). The optimal temperature for growth may not be the same as for secondary metabolite production. |
| Inadequate Aeration | In shake flask cultures, ensure vigorous agitation (e.g., 150-200 rpm) and use baffled flasks to improve oxygen transfer. For bioreactors, optimize the agitation and aeration rates. |
| Incorrect Fermentation Time | Harvest the culture at different time points to determine the peak of this compound production. Secondary metabolite production often occurs during the stationary phase of fungal growth. |
| Inefficient Extraction Protocol | Review and optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound and that the extraction is performed for a sufficient duration. |
Data on Optimization Parameters
The following tables provide representative data on how different culture parameters can influence this compound yield. This data is illustrative, based on general principles of fungal fermentation, as specific quantitative studies on this compound optimization are limited.
Table 1: Effect of Carbon Source on this compound Yield (Illustrative)
| Carbon Source (20 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 45.8 |
| Sucrose | 14.5 | 52.3 |
| Fructose | 13.8 | 41.7 |
| Lactose | 10.1 | 65.1 |
| Soluble Starch | 11.5 | 58.9 |
Table 2: Effect of Nitrogen Source on this compound Yield (Illustrative)
| Nitrogen Source (5 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 16.1 | 72.4 |
| Yeast Extract | 15.5 | 68.9 |
| Ammonium Sulfate | 12.3 | 35.2 |
| Sodium Nitrate | 11.8 | 41.6 |
| Casein Hydrolysate | 14.9 | 65.7 |
Table 3: Effect of pH and Temperature on this compound Yield (Illustrative)
| Initial pH | Temperature (°C) | This compound Yield (mg/L) |
| 5.0 | 25 | 60.5 |
| 6.0 | 25 | 75.8 |
| 7.0 | 25 | 68.2 |
| 6.0 | 22 | 65.1 |
| 6.0 | 28 | 71.3 |
Experimental Protocols
Protocol 1: Fermentation of Penicillium for this compound Production
This protocol provides a general procedure for the fermentation of Penicillium species for this compound production. Optimization of specific components and conditions is recommended.
1. Media Preparation:
-
Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources).
-
Dispense the medium into flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).
-
Autoclave at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until well-sporulated.
-
Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
3. Fermentation:
-
Inoculate the fermentation flasks with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the desired temperature (e.g., 25°C) for the determined fermentation time (e.g., 10-14 days).
Protocol 2: Extraction and Purification of this compound
This protocol is adapted from a published method for the extraction of this compound from Penicillium griseofulvum.[1]
1. Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification:
-
Defat the crude extract by partitioning between petroleum ether and methanol.
-
Subject the methanol layer to column chromatography on silica gel using a gradient of chloroform and methanol.
-
Further purify the this compound-containing fractions using reverse-phase chromatography (e.g., ODS column) with a water-methanol gradient.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of Viridicatol for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Viridicatol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a quinoline alkaloid with a molecular weight of approximately 253.26 g/mol .[1] Its chemical structure lends it lipophilic (fat-soluble) or hydrophobic (water-repelling) characteristics, leading to poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended organic solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays.[4][5] It is an aprotic solvent that is miscible with water and other organic solvents, making it an effective vehicle for introducing hydrophobic compounds into aqueous cell culture systems.[6]
Q3: What is the maximum concentration of DMSO that can be used in my cell culture without causing cytotoxicity?
The tolerance of cell lines to DMSO varies. However, it is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Many cell lines can tolerate up to 1%, but some sensitive cell lines may show cytotoxic effects or altered gene expression even at these low concentrations.[5] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment) to determine the non-toxic solvent concentration for your specific cell line.
Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
This is a common issue known as "fall-out" that occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous environment. Here are several troubleshooting steps:
-
Increase Final Volume: Dilute the stock solution into a larger volume of medium to lower the final concentration of this compound.
-
Use Serum: For some hydrophobic compounds, pre-mixing the DMSO stock with a small volume of pre-warmed Fetal Bovine Serum (FBS) before the final dilution in the medium can help maintain solubility.[3][7]
-
Gentle Warming & Mixing: Pre-warm the cell culture medium to 37°C. After adding the stock solution, mix immediately and gently. Do not vortex vigorously as this can sometimes promote precipitation.
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to the medium to achieve the desired final concentration, so be mindful of the final DMSO percentage.
Q5: Are there alternatives to DMSO for solubilizing this compound?
While DMSO is most common, other organic solvents like ethanol or methanol can also be used to dissolve fungal secondary metabolites.[6][8] However, these solvents are often more cytotoxic to cells than DMSO, and their final concentration in the medium must be kept very low (typically <0.1%).[4] Another advanced approach for enhancing the solubility of lipophilic compounds is the use of cyclodextrins, which can form inclusion complexes with the drug molecule, increasing its aqueous solubility.[2]
Troubleshooting Guide: Solubility Issues
| Issue | Probable Cause | Recommended Solution |
| Powder won't dissolve in DMSO | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution in a 37°C water bath and vortex briefly. |
| Oily droplets or film forms in medium | Compound is coming out of solution due to its high hydrophobicity. | Follow the steps in FAQ #4. Ensure rapid and thorough mixing upon dilution. Consider the three-step protocol involving FBS.[7] |
| Precipitate/crystals form over time | The compound is not stable in the aqueous medium at the tested concentration. | Prepare fresh dilutions immediately before each experiment. Lower the final concentration of this compound in the assay. |
| Inconsistent results between experiments | Variability in solution preparation or precipitation. | Standardize your protocol for dissolving and diluting the compound. Always visually inspect the medium for any signs of precipitation before adding it to cells. |
| High background in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or death. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Ensure the final solvent concentration is below this limit.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 253.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and vortex mixer
Procedure:
-
Weigh out 2.53 mg of this compound powder and place it in a sterile vial.
-
Add 1.0 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the vial to 37°C to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is ≤0.1%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Add 1 µL of the 10 mM stock solution directly to 1 mL of the pre-warmed medium.
-
Immediately and gently mix the solution by pipetting up and down or by gently swirling the plate.
-
Visually confirm that no precipitation has occurred. The medium should remain clear.
-
This solution is now ready to be added to cells or used in the assay.
Protocol 3: MTT Assay for Assessing Solvent Cytotoxicity
Objective: To determine the highest concentration of DMSO that does not affect the viability of a specific cell line.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[9]
-
Return the plate to the incubator for 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of an acidic isopropanol solution or DMSO to each well.[9]
-
Read the absorbance at a wavelength of 540 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage relative to the untreated control (0% DMSO). The highest concentration of DMSO that shows >95% cell viability is considered safe for your experiments.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: this compound inhibits the NF-κB signaling pathway by blocking IKK activation.[2][10]
Caption: this compound inhibits mast cell degranulation via the MAPK and JAK-STAT pathways.[11][12]
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Viridicatol Solutions: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the stability of Viridicatol in solution. By understanding the factors that can influence its degradation, you can ensure more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available literature and supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to be effective for solubilizing this compound for use in a variety of cell-based assays.
Q2: How should I store my this compound stock solution?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C. Under these conditions, the compound has been reported to be stable for at least four years. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your this compound solution, or the appearance of precipitate, can be an indicator of degradation or precipitation. As a quinoline alkaloid, this compound's stability can be sensitive to factors like pH, light, and temperature. It is recommended to prepare fresh solutions if you observe any changes in their physical appearance to ensure the integrity of your experimental results.
Q4: I am seeing inconsistent results in my cell culture experiments with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to this compound's stability in your experimental setup. Consider the following:
-
pH of the final solution: Quinoline alkaloids can be unstable in acidic conditions. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), where this compound appears to be sufficiently stable for the duration of most experiments. However, if you are using other buffers or solutions, ensure the final pH is not acidic.
-
Interaction with media components: While not specifically documented for this compound, some compounds can interact with components in complex cell culture media, affecting their stability and bioavailability.
-
Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Using single-use aliquots is highly recommended.
-
Working solution stability: Prepare working dilutions of this compound fresh from your stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. These include:
-
NF-κB Signaling Pathway: this compound exerts anti-inflammatory effects by inhibiting this pathway.
-
MAPK and JAK-STAT Signaling Pathways: It has been shown to suppress these pathways in the context of allergic responses.
-
Wnt/SHN3 Signaling Pathway: this compound promotes osteogenic differentiation by targeting this pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer/media. | The final concentration of this compound exceeds its solubility in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it is within the tolerance limits for your specific cell line).- Prepare an intermediate dilution in a solvent mixture (e.g., DMSO/Ethanol) before the final dilution in the aqueous medium.- Gently warm the solution and vortex to aid dissolution. |
| Loss of biological activity over time in a multi-day experiment. | This compound may be degrading in the aqueous environment of the cell culture medium at 37°C over extended periods. | - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).- Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
| High background or off-target effects observed. | The concentration of DMSO in the final working solution may be too high, causing solvent-related cellular stress or artifacts. | - Ensure the final concentration of DMSO is consistent across all experimental and control groups.- Typically, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on your cells. |
| Variability between experiments performed on different days. | Inconsistent preparation of this compound solutions. Degradation of the stock solution. | - Prepare a large batch of single-use aliquots from a newly prepared stock solution to ensure consistency across multiple experiments.- Always prepare working solutions fresh from a thawed aliquot immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate cell culture medium/buffer
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 253.26 g/mol ).
-
For 1 mL of 10 mM stock, you will need 2.53 mg of Viridicatoll.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired cell culture medium or experimental buffer to achieve the final desired concentration.
-
It is recommended to perform an intermediate dilution step to minimize the amount of DMSO transferred to the final culture volume.
-
-
Ensure the final concentration of DMSO in your experimental setup is below the toxic threshold for your cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in research.
Caption: Workflow for preparing stable this compound solutions.
Caption: Troubleshooting inconsistent results with this compound.
Caption: this compound's inhibitory effects on key signaling pathways.
Technical Support Center: Overcoming Low Bioavailability of Viridicatol in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of the fungal metabolite, viridicatol.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the formulation and in vivo testing of this compound.
Solubility and Formulation Issues
Q1: I'm having difficulty dissolving this compound for my in vitro and in vivo experiments. What are its solubility properties?
A1: this compound is known for its poor solubility in aqueous solutions at physiological pH, which is a primary contributor to its low oral bioavailability. It is, however, soluble in several organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Aqueous Buffer (pH 7.4) | Poorly soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Data compiled from publicly available chemical information.
Troubleshooting Tip: For in vitro assays, consider preparing a concentrated stock solution of this compound in DMSO or ethanol and then diluting it in your aqueous culture medium. Be mindful of the final solvent concentration to avoid cellular toxicity. For in vivo oral administration, direct suspension in an aqueous vehicle is likely to result in poor absorption. Formulation strategies to enhance aqueous solubility are highly recommended.
Q2: What are the most promising strategies to improve the aqueous solubility and oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. The most investigated approaches for this compound and similar molecules include cyclodextrin complexation and nanotechnology-based delivery systems. A prodrug approach is also a viable, though less directly studied, strategy for this compound.
Troubleshooting Workflow for Formulation Strategy Selection
Caption: Selection workflow for enhancing this compound bioavailability.
Cyclodextrin Complexation
Q3: How does cyclodextrin complexation improve this compound's bioavailability?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has improved aqueous solubility and dissolution rate, which can lead to enhanced oral absorption.[1] Studies on viridicatin, a closely related compound, have shown that its cyclodextrin complex is significantly more active against diseased cells than the free form, suggesting improved bioavailability and efficacy.[2]
Q4: I want to prepare a this compound-cyclodextrin complex. Is there a standard protocol?
A4: While a specific, optimized protocol for this compound is not widely published, a common method for preparing drug-cyclodextrin complexes is the co-precipitation method. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can influence the complexation efficiency and solubility enhancement.[3][4]
Experimental Protocol: this compound-Cyclodextrin Complexation (Co-precipitation Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to your chosen cyclodextrin. This can be optimized based on phase solubility studies.
-
Dissolution: Dissolve the cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring until a clear solution is obtained.
-
Addition of this compound: Prepare a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.
-
Complexation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature.
-
Precipitation/Recovery: Cool the solution (e.g., in an ice bath) to induce precipitation of the complex. The solid complex can then be recovered by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then dry it under vacuum or by lyophilization to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).[4]
Nanoparticle Formulation
Q5: What is the rationale for using nanoparticles to deliver this compound?
A5: Encapsulating this compound into nanoparticles can improve its oral bioavailability through several mechanisms. These include protecting the drug from degradation in the gastrointestinal tract, enhancing its absorption across the intestinal epithelium, and potentially enabling targeted delivery.[5] A study has reported the use of bone-targeting nanovesicles for the optimal delivery of this compound, demonstrating the feasibility of this approach.[6][7]
Q6: Can you provide a general protocol for preparing this compound-loaded nanoparticles?
A6: The nanoprecipitation method is a relatively straightforward and widely used technique for encapsulating hydrophobic drugs into polymeric nanoparticles.
Experimental Protocol: this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound, forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable medium for immediate use or lyophilize them for long-term storage.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency.[8]
Nanoparticle Formulation Workflow
Caption: Workflow for preparing this compound-loaded nanoparticles.
Prodrug Synthesis
Q7: How can a prodrug strategy be applied to this compound?
A7: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For this compound, a prodrug could be designed by modifying its hydroxyl groups to create more water-soluble or more permeable derivatives. For instance, ester prodrugs are a common approach to enhance the oral absorption of compounds with hydroxyl moieties.[9][10] This strategy has been explored for other quinoline-containing compounds.[6][11]
Q8: What is a general procedure for synthesizing a this compound prodrug?
A8: The synthesis of a prodrug requires specific chemical reactions tailored to the parent molecule and the desired promoiety. A general approach for creating an ester prodrug of this compound would involve reacting one of its hydroxyl groups with a carboxylic acid, acyl chloride, or anhydride.
Experimental Protocol: General Ester Prodrug Synthesis of this compound
-
Protection of Reactive Groups (if necessary): Depending on the chosen synthetic route, it may be necessary to protect one of the hydroxyl groups of this compound to ensure selective reaction at the desired position.
-
Esterification Reaction: Dissolve this compound (or the protected intermediate) in a suitable aprotic solvent. Add the esterifying agent (e.g., an amino acid derivative for improved transporter recognition, or a simple acyl chloride) and a catalyst (e.g., a base like triethylamine or pyridine).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove reagents and byproducts. Purify the crude product using column chromatography.
-
Deprotection (if necessary): If a protecting group was used, it must be removed in a subsequent step.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
This compound Prodrug Activation Pathway
Caption: Conceptual pathway for this compound prodrug activation.
In Vivo Evaluation
Q9: How can I quantify the concentration of this compound in plasma samples to determine its pharmacokinetic profile?
A9: A sensitive and specific analytical method is required for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.[12][13][14]
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.
-
Q10: What pharmacokinetic parameters should I be looking at to assess the improvement in this compound's bioavailability?
A10: To evaluate the effectiveness of your formulation strategy, you should compare the pharmacokinetic parameters of your formulated this compound with those of unformulated this compound administered at the same dose. Key parameters to determine from the plasma concentration-time profile include:
Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description | Implication of Improvement |
| Cmax | Maximum (peak) plasma concentration | A higher Cmax suggests greater absorption. |
| Tmax | Time to reach Cmax | A shorter Tmax may indicate faster absorption. |
| AUC | Area under the plasma concentration-time curve | A larger AUC indicates greater overall drug exposure and is a key indicator of increased bioavailability. |
| F (%) | Absolute oral bioavailability | The percentage of the orally administered dose that reaches systemic circulation. An increase in F (%) is the ultimate goal. |
These parameters are standard in pharmacokinetic analysis.[8][15][16]
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of brusatol in plasma and tissues by LC-MS method and its application to a pharmacokinetic and distribution study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 7. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extremely potent orally active benzo[g]quinoline analogue of the dopaminergic prodrug: 1-propyl-trans-2,3,4,4a,5,7,8,9,10,10a-decahydro-1H-benzo-[g]quinolin-6-one [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BASi® | Quantitative Analysis Of Pilocarpine In Human Plasma Using Lc-ms/ms [basinc.com]
- 13. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of viridicatol from related alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its analogs in a question-and-answer format.
Peak Shape Problems
Question: My this compound peak is tailing significantly on a C18 column. What are the likely causes and how can I fix it?
Answer: Peak tailing for basic compounds like this compound, a quinoline alkaloid, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic nitrogen atoms in the analyte and acidic residual silanol groups on the silica-based stationary phase.[1]
Here are the steps to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[3][4] Working at a low pH (around 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[3] Adding a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard practice to control the pH and improve peak shape.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, minimizing their availability for secondary interactions.
-
Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing.[5] Try reducing the sample concentration or injection volume.
-
Check for Column Contamination: The column may be contaminated with strongly retained basic compounds from previous injections. Flush the column with a strong solvent, such as acetonitrile or methanol, to remove contaminants.[6] Using a guard column can help prevent contamination of the analytical column.[6]
Question: I am observing peak fronting for my this compound peak. What could be the cause?
Answer: Peak fronting is less common than tailing for alkaloids but can occur due to:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread and result in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Column Collapse: While less likely with modern columns, a physical collapse of the column bed can lead to peak distortion, including fronting.
Resolution and Selectivity Issues
Question: this compound and a related alkaloid, cyclopenin, are co-eluting or have very poor resolution. How can I improve their separation?
Answer: Improving the resolution between closely eluting compounds involves manipulating the selectivity (α), efficiency (N), and retention factor (k) of the chromatographic system.[7][8]
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent in the mobile phase can significantly impact selectivity.[9] If you are using acetonitrile, try switching to methanol or using a mixture of both. The different solvent properties can alter the interactions with the analytes and stationary phase, leading to changes in elution order and improved separation.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of the alkaloids, which can lead to significant changes in retention time and selectivity.[4][10] Experiment with slight adjustments to the formic acid concentration.
-
Modify the Gradient Program: If using a gradient elution, try a shallower gradient. A slower increase in the organic solvent concentration will provide more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.
-
Change the Column Chemistry: If optimizing the mobile phase does not provide adequate resolution, consider trying a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic and polar alkaloids compared to a standard C18 column.
Retention Time and Pressure Problems
Question: The retention time for this compound is drifting to shorter times with each injection. What is causing this?
Answer: Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the first injection. Ensure the column is flushed with the initial mobile phase for a sufficient time until a stable baseline is achieved.
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic component.[6] Ensure the mobile phase reservoir is well-sealed.
-
Column Contamination: Accumulation of contaminants on the column can alter its chemistry and lead to a gradual decrease in retention.[6]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[11] Using a column oven to maintain a constant temperature is recommended for reproducible results.
Question: The HPLC system pressure is suddenly very high. What should I do?
Answer: A sudden increase in system backpressure usually indicates a blockage.
-
Isolate the Problem: Systematically disconnect components to identify the source of the blockage. Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or detector).
-
Column Blockage: If the column is blocked, try back-flushing it at a low flow rate. If this does not resolve the issue, the inlet frit may be clogged and need replacement.
-
System Blockage: If the blockage is in the system, check for clogged tubing or a blocked injector port.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound?
A1: A good starting point for the analytical separation of this compound and related alkaloids is a reversed-phase method using a C18 column. A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly used. A gradient elution from a low to a high percentage of Solvent B is typically employed.
Q2: What is the optimal UV detection wavelength for this compound?
A2: Quinoline alkaloids like this compound typically have strong UV absorbance. Based on the literature, a detection wavelength in the range of 210-254 nm should provide good sensitivity. It is always recommended to run a UV-Vis spectrum of a pure standard to determine the wavelength of maximum absorbance (λmax) for optimal detection.
Q3: How should I prepare my sample for HPLC analysis?
A3: Samples should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition. The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column or system.
Q4: Can I use a mobile phase without a modifier like formic acid?
A4: It is not recommended. For basic compounds like this compound, the absence of an acidic modifier will likely result in poor peak shape (tailing) due to interactions with silanol groups on the stationary phase. The modifier helps to control the pH and suppress these unwanted interactions.
Q5: My baseline is noisy. What are the common causes?
A5: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly.
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and reagents.
-
Detector issues: The detector lamp may be failing, or the flow cell could be dirty.
-
Poor mixing of mobile phase components: If using a gradient with a low-pressure mixing system, ensure the mixer is functioning correctly.
Experimental Protocols
Protocol 1: Analytical HPLC-MS/MS Method for this compound and Related Metabolites
This method is adapted from a published procedure for the simultaneous determination of Penicillium spp. metabolites.
-
Column: Gemini-NX C18 (150 x 2 mm, 3 µm)
-
Mobile Phase:
-
Solvent A: Water with 0.05% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 30% B for 5 min
-
Increase to 50% B in 10 min
-
Hold at 50% B for 10 min
-
Increase to 100% B in 20 min
-
Hold at 100% B for 6 min for column washing
-
Return to initial conditions and equilibrate for 10 min
-
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (MS) or UV detection at an appropriate wavelength.
Protocol 2: Semi-Preparative HPLC for this compound Purification
This method is based on a published procedure for the isolation of alkaloids from a fungal extract.
-
Column: Octadecylsilyl (ODS) semi-preparative column
-
Mobile Phase:
-
A gradient of acetonitrile in water or methanol in water. A typical gradient could be from 30% to 70% organic solvent over 30-40 minutes.
-
-
Flow Rate: 2.5 mL/min
-
Detection: UV detection, monitoring at a wavelength suitable for the collection of fractions (e.g., 254 nm).
-
Sample Preparation: The crude or partially purified extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and filtered before injection.
Data Presentation
The following tables summarize typical HPLC parameters and illustrative data for the separation of this compound and a related alkaloid.
Table 1: Summary of Typical HPLC Parameters for this compound Analysis
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Column Type | C18, Phenyl-Hexyl | C18 (ODS) |
| Column Dimensions | 150 x 2.0-4.6 mm | 250 x 10 mm |
| Particle Size | 3-5 µm | 5-10 µm |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Water/Acetonitrile or Water/Methanol |
| Elution Mode | Gradient | Gradient or Isocratic |
| Flow Rate | 0.2-1.0 mL/min | 2.0-5.0 mL/min |
| Detection | UV (210-254 nm) or MS | UV (e.g., 254 nm) |
| Temperature | 25-40 °C (controlled) | Ambient or controlled |
Table 2: Illustrative Data on the Effect of Mobile Phase Composition on Retention Time and Resolution
Disclaimer: The following data are for illustrative purposes to demonstrate the general principles of HPLC method development and may not represent actual experimental results.
| Mobile Phase Composition (Acetonitrile in Water with 0.1% Formic Acid) | This compound Retention Time (min) | Cyclopenin Retention Time (min) | Resolution (Rs) between this compound and Cyclopenin |
| 40% | 12.5 | 11.8 | 1.2 |
| 50% | 8.2 | 7.8 | 1.5 |
| 60% | 5.1 | 4.9 | 0.8 |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of this compound.
Caption: Factors influencing HPLC peak shape for alkaloids.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. inacom.nl [inacom.nl]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
Viridicatol Cytotoxicity in Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the cytotoxicity of Viridicatol in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: this compound exhibits selective cytotoxicity. It has been reported to have moderate anti-tumor activity against certain cancer cell lines, with IC50 values in the micromolar range. For instance, in PANC-1 (pancreatic), HeLa (cervical), and A549 (lung) cancer cells, the IC50 is approximately 20 µM.[1] In the rat basophilic leukemia cell line RBL-2H3, the IC50 value is reported to be 26.3 µM (6.67 ± 0.6 µg/mL).[2] Conversely, this compound shows no significant cytotoxicity in RAW264.7 (macrophage) and BV2 (microglial) cell lines at concentrations up to 160 µM, and on HT1080 (fibrosarcoma) cells at a concentration of 50 µM.[3]
Q2: At what concentrations should I start my cytotoxicity experiments with this compound?
A2: Based on the available data, a good starting point for cancer cell lines would be a concentration range from 1 µM to 100 µM. For sensitive cell lines like RBL-2H3, a narrower range of 1 µM to 50 µM may be more appropriate. For cell lines like RAW264.7 and BV2, higher concentrations may be needed to observe cytotoxicity. It is always recommended to perform a preliminary dose-response experiment with a wide concentration range to determine the optimal concentrations for your specific cell line.
Q3: How should I prepare and store this compound for cell-based assays?
A3: this compound is a small organic molecule. For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Stock solutions should be stored at -20°C or -80°C to maintain stability. When diluting the DMSO stock in aqueous media, precipitation can occur. To avoid this, add the DMSO stock to the media slowly while vortexing.[6]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: While the exact mechanisms for this compound are not fully elucidated, studies on the structurally related mycotoxin, Viriditoxin, suggest that at cytotoxic concentrations, it may induce apoptosis through the mitochondrial pathway. This can involve the breakdown of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspases. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival, and its inhibition can promote apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Uneven cell seeding.3. Edge effects in the microplate. | 1. Ensure pipettes are calibrated and use proper pipetting techniques.2. Gently resuspend cells before seeding to ensure a homogenous suspension.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low or no cytotoxicity observed at expected concentrations | 1. Cell line is resistant to this compound.2. This compound has degraded.3. Incorrect assay incubation time. | 1. Verify the sensitivity of your cell line with a positive control.2. Prepare fresh stock solutions of this compound.3. Optimize the incubation time for your specific cell line and assay. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound in aqueous solution.2. High concentration of this compound. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells.2. Perform dilutions in a stepwise manner and vortex during dilution. Consider using a vehicle control with the same DMSO concentration.[6] |
| Interference with assay readout | 1. This compound may have inherent fluorescent or colorimetric properties.2. This compound may directly react with the assay reagent (e.g., MTT). | 1. Run a control with this compound in cell-free medium to check for background signal.2. Test for direct reduction of MTT by this compound in a cell-free system. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH assay). |
Quantitative Data Summary
| Cell Line | Assay | IC50 Value | Reference |
| RBL-2H3 (Rat Basophilic Leukemia) | MTT | 26.3 µM (6.67 ± 0.6 µg/mL) | [2] |
| PANC-1 (Human Pancreatic Cancer) | Not Specified | ~20 µM | [1] |
| HeLa (Human Cervical Cancer) | Not Specified | ~20 µM | [1] |
| A549 (Human Lung Carcinoma) | Not Specified | ~20 µM | [1] |
| RAW264.7 (Mouse Macrophage) | MTT | > 160 µM | [3] |
| BV2 (Mouse Microglia) | MTT | > 160 µM | [3] |
| HT1080 (Human Fibrosarcoma) | MTT | > 50 µM | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Caspase-3/7 Activity Assay
This protocol provides a general guideline for measuring caspase activity using a commercially available kit.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based)
-
This compound stock solution (in DMSO)
-
White or black 96-well plates (depending on the assay)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubate for a predetermined time to induce apoptosis.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time at room temperature, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Normalize the signal to the number of cells if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mycotoxin viriditoxin induces leukemia- and lymphoma-specific apoptosis by targeting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Viridicatol extracts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Viridicatol extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a quinoline alkaloid, a type of secondary metabolite. It is primarily isolated from various species of the Penicillium fungus, such as Penicillium griseofulvum and Penicillium palitans.[1][2] These fungi can be found in diverse environments, including deep-sea sediments.
Q2: What are the known biological activities of this compound?
A2: Research has shown that this compound exhibits several biological activities, including anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][4] It has also been found to alleviate bone loss by targeting the Wnt/SHN3 pathway.[1][5][6] Additionally, it may have potential in alleviating anaphylaxis and repairing the intestinal barrier.[7]
Q3: What are the primary causes of batch-to-batch variability in this compound extracts?
A3: Batch-to-batch variability in fungal metabolite extractions can stem from several factors. These include inconsistencies in the fermentation process (e.g., media composition, temperature, pH, aeration), variability in the fungal strain itself, inconsistencies in the extraction protocol (e.g., solvent polarity, extraction time, temperature), and variations in downstream processing and storage.
Q4: Which analytical techniques are most suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound in fungal extracts.[8][9] When coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, HPLC allows for accurate and precise measurement of this compound concentrations.[8]
Q5: How can I ensure the stability of my this compound extracts during storage?
A5: To ensure the stability of this compound extracts, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in airtight containers to minimize degradation from heat, light, and oxidation. The use of amber vials can protect the extract from light-induced degradation. It is also advisable to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggestion |
| Suboptimal Fungal Growth | Ensure optimal fermentation conditions for your Penicillium strain, including appropriate growth medium, temperature, pH, and aeration. Monitor the culture for signs of contamination. |
| Inefficient Extraction Solvent | The choice of solvent is critical. This compound is a moderately polar compound. Consider using solvents like ethyl acetate, methanol, or a combination of dichloromethane and methanol.[10] Perform small-scale pilot extractions with different solvents to determine the most effective one for your specific fungal biomass. |
| Incomplete Cell Lysis | Fungal cell walls can be robust. Ensure adequate disruption of the mycelia to release the intracellular this compound. This can be achieved through methods such as grinding with liquid nitrogen, sonication, or homogenization. |
| Insufficient Extraction Time or Temperature | Extraction is a time and temperature-dependent process. Ensure that the extraction is carried out for a sufficient duration to allow for the diffusion of this compound into the solvent. Modest increases in temperature can enhance extraction efficiency, but be cautious of potential degradation of the target compound at high temperatures. |
| Degradation of this compound | This compound may be susceptible to degradation under certain conditions. Avoid prolonged exposure to harsh pH, high temperatures, or direct light during the extraction process. |
Issue 2: High Variability in this compound Concentration Between Batches
| Possible Cause | Suggestion |
| Inconsistent Fermentation Conditions | Standardize all fermentation parameters, including the composition of the growth medium, inoculum size, temperature, pH, and incubation time. Even minor variations can significantly impact secondary metabolite production. |
| Genetic Drift of Fungal Strain | Fungal strains can undergo genetic changes over time, leading to altered metabolite profiles. Maintain a cryopreserved stock of the original high-yielding strain and use fresh cultures for each fermentation run. |
| Inconsistent Extraction Protocol | Strictly adhere to a standardized extraction protocol. Use the same solvent-to-biomass ratio, extraction time, temperature, and agitation speed for every batch. |
| Variability in Raw Materials | The quality and composition of the raw materials used in the fermentation medium can vary. Use high-quality, consistent sources for all media components. |
| Instrumental or Analyst Variation | Ensure that analytical instruments, such as HPLC systems, are properly calibrated and maintained. Provide thorough training to all analysts to minimize variations in sample preparation and analysis. |
Issue 3: Presence of Impurities in the Final Extract
| Possible Cause | Suggestion |
| Co-extraction of Other Metabolites | The use of broad-spectrum solvents will inevitably co-extract other fungal metabolites. Employ chromatographic purification techniques, such as column chromatography or preparative HPLC, to isolate this compound from other compounds. |
| Contamination of the Fungal Culture | Microbial contamination during fermentation can introduce a wide range of unwanted compounds into the extract. Maintain strict aseptic techniques throughout the fermentation process. |
| Degradation Products | Improper handling or storage of the extract can lead to the formation of degradation products. Follow the storage recommendations outlined in the FAQs. |
| Solvent Impurities | Use high-purity, HPLC-grade solvents for extraction to avoid the introduction of contaminants. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Fungal Metabolites
| Solvent System | Polarity | Typical Target Compounds | Reported Efficiency for Fungal Metabolites |
| Methanol | High | Wide range of polar and moderately polar compounds | Good for a broad range of fungal metabolites. |
| Ethanol | High | Similar to methanol, often used as a safer alternative | Effective for many fungal secondary metabolites. |
| Ethyl Acetate | Medium | Moderately polar to nonpolar compounds | Commonly used for the extraction of alkaloids and polyketides from fungi. |
| Dichloromethane | Low | Nonpolar compounds | Often used in combination with more polar solvents like methanol. |
| Acetone | High | Wide range of compounds | Can be effective but may also extract a higher proportion of undesirable compounds. |
Note: The optimal solvent system should be determined empirically for each specific fungal strain and target metabolite.
Table 2: Key Parameters for HPLC Quantification of this compound
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Separation of this compound from other components in the extract. |
| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid. | To achieve good peak shape and resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and analysis time. |
| Detection Wavelength | Determined by UV-Vis spectrophotometry of a pure this compound standard. | For selective detection and quantification of this compound. |
| Injection Volume | 10 - 20 µL | To introduce a reproducible amount of sample onto the column. |
| Column Temperature | 25 - 40 °C | To maintain consistent retention times and improve peak shape. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Penicillium sp.
-
Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of the Penicillium strain. Incubate for 14-21 days at 25-28°C with shaking (e.g., 150 rpm).
-
Biomass Separation: Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extraction of Mycelia:
-
Lyophilize the mycelial mass to dryness.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a suitable solvent (e.g., ethyl acetate or methanol) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant agitation.
-
Repeat the extraction process two more times.
-
Combine the solvent extracts.
-
-
Extraction of Culture Broth (Optional):
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
Combine the organic layers.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification (Optional): Subject the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to purify this compound.
Protocol 2: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system using the parameters outlined in Table 2.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. ukm.my [ukm.my]
- 2. mdpi.com [mdpi.com]
- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Bioactive Compound Extraction from Iranian Brown Macroalgae Nizimuddinia zanardini with Ultrasound and Microwave Methods Using Fuzzy Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Viridicatol Sample Preparation for Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during viridicatol sample preparation for mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample extraction to mass spectrometric analysis.
Question: Why am I observing a low or no signal for this compound in my mass spectrometry analysis?
Answer:
Several factors can contribute to a weak or absent signal for this compound. Consider the following troubleshooting steps:
-
Sample Extraction and Cleanup: Inefficient extraction from the sample matrix can lead to low recovery. Ensure the chosen solvent is appropriate for this compound, a quinoline alkaloid. A common issue is the loss of the analyte during sample cleanup steps.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source. This is a prevalent issue in complex matrices like plasma or cell culture media.
-
Analyte Stability: this compound's stability can be influenced by factors such as pH, temperature, and light exposure during sample preparation and storage. Degradation of the analyte will result in a reduced signal.
-
Mass Spectrometry Parameters: Suboptimal instrument settings, including ionization source parameters (e.g., voltage, temperature) and fragmentation energy, can lead to poor detection.
Question: How can I mitigate matrix effects when analyzing this compound in complex biological samples?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry. Here are several strategies to minimize their impact:
-
Effective Sample Cleanup: Employing a robust sample preparation method is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analog of this compound can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection.
Question: My this compound recovery is inconsistent. What are the potential causes and solutions?
Answer:
Inconsistent recovery can stem from variability in the sample preparation workflow. Key areas to investigate include:
-
Extraction Efficiency: Ensure complete and consistent extraction by optimizing the solvent, extraction time, and mixing method.
-
Solid-Phase Extraction (SPE) Variability: Inconsistent conditioning, loading, washing, or elution steps in SPE can lead to variable recovery. Ensure all steps are performed uniformly across all samples.
-
pH Control: The pH of the sample and extraction solvents can significantly impact the recovery of alkaloids like this compound. Maintain a consistent pH throughout the process.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure it is not to complete dryness, which can make reconstitution difficult and lead to sample loss. The choice of reconstitution solvent is also critical for ensuring the analyte is fully redissolved.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound analysis by mass spectrometry.
What is the chemical structure of this compound?
This compound is a quinoline alkaloid with the chemical formula C₁₅H₁₁NO₃.[1] Its structure consists of a quinoline core with hydroxyl substitutions.
Caption: Chemical structure of this compound.
Which ionization technique is best for this compound analysis, ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of quinoline alkaloids. ESI is generally suitable for polar and ionizable compounds and is often used in the positive ion mode for alkaloids. APCI is effective for less polar compounds. The choice between ESI and APCI may depend on the specific sample matrix and the LC conditions used. Method development and source optimization are recommended to determine the most sensitive and robust ionization technique for your specific application.
Are there any known stability issues with this compound?
The stability of alkaloids can be affected by pH, temperature, and light.[2][3] It is advisable to store this compound standards and samples in a cool, dark place. During sample preparation, it is important to be mindful of the pH of the solutions used, as significant shifts in pH could potentially lead to degradation.
What are the expected fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?
The fragmentation of quinoline alkaloids in MS/MS typically involves the cleavage of the quinoline ring system and the loss of substituent groups. For this compound, characteristic fragmentation would likely involve the loss of hydroxyl groups and fragmentation of the core structure. To confirm fragmentation pathways, it is recommended to perform product ion scans on a standard of this compound.
Quantitative Data Summary
While specific quantitative data for this compound from validated LC-MS/MS methods in various biological matrices is not extensively published, the following table provides typical performance characteristics that should be aimed for during method validation for similar analytes.
| Parameter | Target Value | Notes |
| Recovery | 80-120% | Should be consistent across different concentrations. |
| Matrix Effect | 85-115% | Calculated by comparing the response in post-extraction spiked matrix to a neat solution. |
| Intra-day Precision (%CV) | < 15% | Assessed by analyzing replicates on the same day. |
| Inter-day Precision (%CV) | < 15% | Assessed by analyzing replicates on different days. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound sample preparation.
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from general methods for extracting secondary metabolites from fungal cultures.[4][5]
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Culture Growth: Grow the this compound-producing fungal strain (e.g., Penicillium sp.) in a suitable liquid or solid medium until sufficient biomass is produced.
-
Harvesting:
-
For liquid cultures, separate the mycelium from the culture broth by filtration.
-
For solid cultures, scrape the fungal biomass from the agar surface.
-
-
Extraction:
-
Homogenize the fungal mycelium (and the culture filtrate if the compound is secreted) with a suitable organic solvent such as ethyl acetate or methanol.
-
Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
Combine the organic extracts.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.
-
Cleanup (Optional): The crude extract can be further purified using techniques like column chromatography or preparative HPLC if a cleaner sample is required for mass spectrometry.
Protocol 2: Sample Preparation of this compound from Cell Culture Media for LC-MS/MS Analysis
This protocol outlines a general procedure for extracting a small molecule like this compound from cell culture media.[6][7][8]
-
Protein Precipitation:
-
To 100 µL of cell culture media, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS/MS method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
General Experimental Workflow for this compound Analysis
The following workflow diagram outlines the key stages in the analysis of this compound from a biological sample using LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound | C15H11NO3 | CID 115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 6. lcms.cz [lcms.cz]
- 7. Features of sample preparation of cell culture samples for metabolomic screening by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anti-inflammatory Potency of Viridicatol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the anti-inflammatory potency of Viridicatol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows low activity in the anti-inflammatory assay. What are the potential causes and solutions?
A1: Low activity can stem from several factors:
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Poor Solubility: this compound and its derivatives may have limited solubility in aqueous cell culture media.
-
Troubleshooting: Prepare stock solutions in DMSO and ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Sonication can aid dissolution. If solubility remains an issue, consider formulating the compound using techniques like liposomal encapsulation to improve cell permeability[1].
-
-
Compound Instability: The derivative might be unstable under experimental conditions (e.g., sensitive to light, pH, or temperature).
-
Troubleshooting: Minimize exposure to light and prepare fresh solutions for each experiment. Assess compound stability in media over the experiment's duration using techniques like HPLC.
-
-
Ineffective Dose Range: The concentrations tested may be too low to elicit a response.
-
Troubleshooting: Perform a dose-response study over a wider concentration range (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration.
-
-
Structure-Activity Relationship (SAR): The chemical modification may have unintentionally reduced the compound's ability to interact with its biological target.
-
Troubleshooting: Review SAR data for related compounds. For instance, studies on other natural products suggest that the presence and position of specific functional groups, such as hydroxyls or esters, are critical for anti-inflammatory activity[2]. Modifications to the core quinolone structure should be guided by computational docking and SAR principles.
-
Q2: I'm observing high cytotoxicity in my cell-based assays, which confounds the anti-inflammatory results. How can I address this?
A2: It is critical to differentiate between true anti-inflammatory effects and effects due to cell death.
-
Determine the Non-Toxic Concentration Range: Always perform a cytotoxicity assay, such as the MTT assay, before the main experiment. Test a broad range of concentrations (e.g., 1-160 µM) to identify the maximum non-toxic concentration[3].
-
Reduce Incubation Time: If cytotoxicity is observed at effective anti-inflammatory concentrations, try reducing the incubation time with the compound.
-
Choose a Different Cell Line: Some cell lines may be more sensitive to your compound. Consider if alternative relevant cell lines are available.
Q3: The results from my nitric oxide (NO) production assay are inconsistent between experiments. What should I check?
A3: Variability in NO assays is common and can be managed by controlling several parameters:
-
LPS Activity: The potency of Lipopolysaccharide (LPS) can vary between batches and suppliers.
-
Troubleshooting: Use LPS from a reliable supplier and titrate each new batch to determine the optimal concentration for inducing a robust but sub-maximal inflammatory response.
-
-
Cell Passage Number: Macrophage cell lines like RAW264.7 can lose their responsiveness to LPS at high passage numbers.
-
Troubleshooting: Use cells within a defined, low passage number range for all experiments.
-
-
Griess Reagent Stability: The Griess reagent is light-sensitive and has a limited shelf life once prepared.
-
Troubleshooting: Prepare fresh Griess reagent for each assay and protect it from light. Ensure the sodium nitrite standards are accurately prepared.
-
-
Phenol Red Interference: Phenol red in cell culture medium can interfere with the colorimetric reading of the Griess assay.
-
Troubleshooting: Use phenol red-free medium during the LPS stimulation step or run appropriate controls to subtract the background absorbance.
-
Q4: My Western blot results for NF-κB pathway proteins are unclear or show no change. What can I do?
A4: Analyzing the NF-κB pathway requires precise timing and technique.
-
Incorrect Timing: The kinetics of IκB-α phosphorylation/degradation and NF-κB p65 nuclear translocation are rapid, often peaking within 30-60 minutes of LPS stimulation.
-
Poor Subcellular Fractionation: Cross-contamination between cytoplasmic and nuclear extracts can obscure the results of NF-κB translocation.
-
Troubleshooting: Use a high-quality subcellular fractionation kit. Verify the purity of your fractions by blotting for markers specific to each compartment (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
-
Antibody Issues: The primary antibodies may not be specific or sensitive enough.
-
Troubleshooting: Validate your antibodies using positive and negative controls. Ensure you are using antibodies specific to the phosphorylated forms of proteins (e.g., p-IκB-α) where appropriate.
-
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory activity of the parent compound, this compound. This data serves as a benchmark for evaluating the potency of newly synthesized derivatives.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Target | Cell Line | Stimulant | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 46.03 | [4][5] |
| Nitric Oxide (NO) Production | BV2 | LPS | 43.03 | [4][5] |
| Prostaglandin E₂ (PGE₂) Production | RAW264.7 | LPS | 30.37 | [5] |
| Prostaglandin E₂ (PGE₂) Production | BV2 | LPS | 34.20 | [5] |
| β-Hexosaminidase Release | RBL-2H3 | IgE/Antigen | 26.3 |[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW264.7 or BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1 to 160 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding & Pre-treatment: Seed cells as described above. After 24 hours, pre-treat the cells with non-toxic concentrations of the this compound derivative for 3 hours[3].
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for an additional 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p65, Lamin B1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
This compound's Mechanism of Action via NF-κB Inhibition
References
- 1. arborassays.com [arborassays.com]
- 2. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the bioactivity of Viridicatol and Viridicatin.
A Comparative Guide to the Bioactivity of Viridicatol and Viridicatin for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the bioactive properties of two related quinoline alkaloids, this compound and Viridicatin. Both compounds, often isolated from Penicillium species, exhibit a range of biological activities, but differ significantly in their potency and mechanisms of action. This document aims to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential by presenting experimental data, outlining methodologies, and visualizing key signaling pathways.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivities of this compound and Viridicatin based on available experimental evidence.
| Bioactivity | Compound | Assay System | Endpoint | Result | Reference |
| Anti-allergic | This compound | IgE-induced RBL-2H3 cell degranulation | IC50 | 26.3 µM (6.67 µg/mL) | [1] |
| Viridicatin | IgE-induced RBL-2H3 cell degranulation | % Inh. | Weaker inhibition than this compound at 10 µg/mL | [1] | |
| Cytotoxicity | Viridicatin | Hepatic carcinoma (HEPG2) cell line | IC50 | 32.88 µg/mL | [2] |
| Viridicatin | Breast cancer (MCF-7) cell line | IC50 | 24.33 µg/mL | [2] | |
| Antimicrobial | Viridicatin | Mycobacterium tuberculosis | Activity | Strong inhibition | [2] |
| Osteogenesis | This compound | Murine pre-osteoblastic MC3T3-E1 cells | Activity | Promotes osteogenic differentiation | [3] |
| This compound | Bone Marrow Stromal Cells (BMSCs) | EC50 | Promotes osteogenic mineralization | [3] | |
| Anti-inflammatory | This compound | LPS-stimulated RAW264.7 & BV2 cells | Activity | Inhibits NO and PGE2 production | [4] |
Comparative Analysis of Bioactivities
Anti-allergic and Anti-inflammatory Activity:
This compound has demonstrated significant anti-allergic and anti-inflammatory properties. It effectively inhibits the degranulation of mast cells, a critical event in the allergic response, with a reported IC50 value of 26.3 µM in RBL-2H3 cells[1]. In vivo studies in mice with ovalbumin-induced food allergy showed that this compound alleviates allergic symptoms by reducing levels of specific IgE, mast cell protease-1, histamine, and TNF-α, while increasing the anti-inflammatory cytokine IL-10[1][5]. The underlying mechanism for its anti-allergic action involves the suppression of Ca2+ influx in mast cells and the inhibition of the MAPK and JAK-STAT signaling pathways[5][6].
In contrast, Viridicatin exhibits weaker anti-allergic activity. A direct comparison revealed that this compound has a more potent inhibitory effect on β-hexosaminidase release from mast cells than Viridicatin[1]. This difference is attributed to the presence of an additional phenolic hydroxyl group in the structure of this compound[1].
This compound's anti-inflammatory effects are further supported by its ability to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage and microglia cells[4]. This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the NF-κB signaling pathway[4][7].
Cytotoxic and Antimicrobial Activity:
Viridicatin has shown notable cytotoxic activity against human cancer cell lines. It displayed IC50 values of 32.88 µg/mL and 24.33 µg/mL against hepatic carcinoma (HEPG2) and breast cancer (MCF-7) cells, respectively[2]. Furthermore, Viridicatin has been reported to possess strong inhibitory activity against Mycobacterium tuberculosis[2]. While this compound is mentioned to have antitumor and antifungal activities, specific quantitative data to allow for a direct comparison is not as readily available in the reviewed literature[3].
Bone Regeneration:
A unique and significant bioactivity of this compound is its ability to promote bone formation. It has been shown to enhance osteogenic differentiation and mineralization in vitro[3]. Mechanistically, this compound targets and inhibits Schnurri-3 (SHN3), a negative regulator of osteoblast function, thereby activating the Wnt/SHN3 signaling pathway, which is crucial for bone development[3][8]. This property suggests a therapeutic potential for this compound in bone loss-related diseases such as osteoporosis[3].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing anti-allergic activity.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound's anti-allergic mechanism via MAPK/JAK-STAT and Ca²⁺ inhibition.
Caption: Experimental workflow for assessing anti-allergic activity in RBL-2H3 cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Viridicatin.
1. RBL-2H3 Cell Degranulation Assay (for Anti-allergic Activity)
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 0.5 µg/mL anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Treatment: After sensitization, the cells are washed with Siraganian buffer and then pre-incubated with various concentrations of this compound or Viridicatin for 1 hour at 37°C.
-
Induction of Degranulation: Degranulation is induced by adding 100 ng/mL of DNP-bovine serum albumin (BSA) for 1 hour at 37°C.
-
Measurement of β-Hexosaminidase Release: The supernatant is collected, and an aliquot is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C. The reaction is stopped by adding a sodium carbonate buffer (pH 10.0), and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to control cells lysed with Triton X-100.
-
Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits 50% of the degranulation (IC50).
2. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HEPG2, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Viridicatin or this compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
3. Anti-inflammatory Activity Assay (NO and PGE2 Production)
-
Cell Culture: Macrophage (e.g., RAW264.7) or microglia (e.g., BV2) cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of NO and PGE2 production is calculated relative to the LPS-stimulated control group.
Conclusion
This compound and Viridicatin, while structurally similar, exhibit distinct bioactivity profiles. This compound emerges as a potent anti-allergic and anti-inflammatory agent with a unique capacity to promote bone regeneration. Its mechanisms of action are relatively well-characterized, involving the modulation of key signaling pathways such as NF-κB, MAPK, JAK-STAT, and Wnt/SHN3. Viridicatin, on the other hand, shows promise as a cytotoxic and antimicrobial agent, particularly against Mycobacterium tuberculosis. The difference in their bioactivities, highlighted by the superior anti-allergic effect of this compound, appears to be influenced by subtle structural differences, such as the presence of an additional hydroxyl group. This comparative guide provides a foundation for further research and development of these compounds for specific therapeutic applications. Future studies should focus on direct, head-to-head comparisons across a broader range of biological assays and in relevant in vivo models to fully elucidate their therapeutic potential.
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from the Deep‐Sea‐Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Viridicatol and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy and mechanisms of action between viridicatol, a natural quinoline alkaloid, and conventional synthetic anti-inflammatory drugs. The information is supported by experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7) and microglia (BV2), which are standard models for assessing inflammatory responses.
Mechanisms of Action: A Tale of Two Strategies
This compound and synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) employ fundamentally different strategies to quell inflammation. This compound targets upstream signaling cascades that orchestrate the inflammatory response, while NSAIDs typically inhibit the activity of downstream enzymes responsible for producing key inflammatory mediators.
This compound: A Multi-Pathway Inhibitor
This compound, a metabolite isolated from marine-derived fungi of the Penicillium genus, exerts its anti-inflammatory effects by modulating complex intracellular signaling pathways.[1] Experimental evidence indicates that this compound's primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Under inflammatory stimuli like LPS, this compound prevents the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein.[3] This action effectively traps the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.[3][4]
Furthermore, studies suggest that this compound can also suppress the Mitogen-Activated Protein Kinase (MAPK) and JAK-STAT signaling pathways.[4] By inhibiting the phosphorylation of key proteins in these cascades, such as JNK, ERK, and p38, this compound can broadly downregulate the expression of pro-inflammatory cytokines and enzymes.[4]
Figure 1. this compound's inhibitory action on NF-κB and MAPK signaling pathways.
Synthetic NSAIDs: Targeted Enzyme Inhibition
The primary mechanism of action for most synthetic anti-inflammatory drugs, particularly NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[5] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the stomach lining and maintaining kidney function.[6]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[5][6]
By blocking the active site of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.[6] Non-selective NSAIDs (e.g., ibuprofen, indomethacin) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[6] In contrast, selective COX-2 inhibitors (e.g., celecoxib) were developed to specifically target the inflammation-induced enzyme, theoretically reducing the risk of such side effects.[7]
Figure 2. Mechanism of action for non-selective NSAIDs via COX-1/COX-2 inhibition.
Comparative Efficacy: In Vitro Data
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and representative synthetic NSAIDs on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in LPS-stimulated macrophage cell lines.
Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to potential variations in experimental conditions (e.g., LPS concentration, incubation times). However, this data provides a valuable benchmark for relative potency.
| Compound | Target Mediator | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Nitric Oxide (NO) | RAW264.7 | 46.03 | [1] |
| Nitric Oxide (NO) | BV2 | 43.03 | [1] | |
| Prostaglandin E₂ (PGE₂) | RAW264.7 | 30.37 | [1] | |
| Prostaglandin E₂ (PGE₂) | BV2 | 34.20 | [1] | |
| Indomethacin | Prostaglandin E₂ (PGE₂) | Human Synovial Cells | 0.0055 | [6] |
| Ibuprofen | Nitric Oxide (NO) | RAW264.7 | Dose-dependent inhibition observed at 200-400 µM (IC₅₀ not specified) | [8] |
| Celecoxib | Prostaglandin E₂ (PGE₂) | RAW264.7 | Dose-dependent inhibition observed at 0.1-10 µM (IC₅₀ not specified) | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro anti-inflammatory assays. A general workflow for these experiments is outlined below.
Figure 3. General experimental workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
Murine macrophage cells (RAW264.7) or microglial cells (BV2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere. Prior to inflammatory stimulation, the cells are pre-treated with various concentrations of the test compound (this compound or a synthetic drug) for a specified period (typically 1-2 hours).
Induction of Inflammation
Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium at a concentration typically ranging from 100 ng/mL to 1 µg/mL. The cells are then incubated for a period of 6 to 24 hours.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine), and the absorbance is measured spectrophotometrically (typically at 540 nm). The NO concentration is determined by comparison with a sodium nitrite standard curve.
-
Prostaglandin E₂ (PGE₂) and Cytokine Assays: The levels of PGE₂ and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Analysis of Signaling Pathways and Protein Expression
-
Western Blot Analysis: To determine the effect of the compounds on protein expression and signaling pathways, cells are lysed after treatment. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., COX-2, iNOS, total and phosphorylated forms of IκBα, p65, ERK, JNK, p38). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To analyze the mRNA expression of pro-inflammatory genes, total RNA is extracted from the treated cells. The RNA is then reverse-transcribed into cDNA, which is used as a template for PCR with primers specific to the genes of interest (e.g., TNF-α, IL-6).
Conclusion
This compound and synthetic NSAIDs represent two distinct approaches to anti-inflammatory therapy.
-
This compound acts as a broad-spectrum, upstream inhibitor of key inflammatory signaling pathways, including NF-κB and MAPK. This multi-target approach can simultaneously suppress the production of a wide range of pro-inflammatory mediators, including cytokines, NO, and PGE₂. This suggests its potential as a lead compound for developing novel anti-inflammatory agents that may offer a different therapeutic profile compared to existing drugs.
-
Synthetic NSAIDs are highly effective, targeted inhibitors of COX enzymes. Their well-defined mechanism makes them potent analgesics and anti-inflammatory agents, particularly in conditions driven by high prostaglandin production. However, the inhibition of the homeostatic COX-1 enzyme by non-selective NSAIDs is a known cause of gastrointestinal side effects.
The data indicates that while synthetic drugs like indomethacin can be exceptionally potent in inhibiting specific mediators like PGE₂, this compound demonstrates significant efficacy across multiple inflammatory markers through its unique mechanism of action. Further research, including direct head-to-head in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound relative to established synthetic anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Viridicatol: A Potent and Selective NF-κB Inhibitor for Research and Drug Discovery
A comprehensive guide comparing Viridicatol's performance against other NF-κB inhibitors, supported by experimental data and detailed protocols for validation.
This guide provides an objective comparison of this compound, a quinolone alkaloid isolated from the marine-derived fungus Penicillium sp., with other commonly used NF-κB inhibitors. The data presented here is intended for researchers, scientists, and professionals in the field of drug development who are seeking potent and selective modulators of the NF-κB signaling pathway.
Unveiling this compound's Potential in NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival, proliferation, and differentiation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway, demonstrating the ability to suppress pro-inflammatory mediators.
Studies have shown that this compound exerts its anti-inflammatory effects by directly targeting the NF-κB signaling cascade.[1][2] It has been demonstrated to inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[1][2] This action prevents the nuclear translocation of the active NF-κB p65 and p50 subunits, ultimately attenuating the DNA-binding activity of NF-κB and the transcription of downstream pro-inflammatory genes.[1][2]
Performance Comparison: this compound vs. Alternative NF-κB Inhibitors
Quantitative data is crucial for the selection of an appropriate research compound. The following table summarizes the inhibitory concentrations (IC50/EC50) of this compound and other well-established NF-κB inhibitors. The data highlights this compound's potency in cellular models.
| Compound | Assay | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| This compound | iNOS-derived NO Inhibition | RAW264.7 | 46.03 | [1] |
| iNOS-derived NO Inhibition | BV2 | 43.03 | [1] | |
| COX-2-derived PGE2 Inhibition | RAW264.7 | 30.37 | [1] | |
| COX-2-derived PGE2 Inhibition | BV2 | 34.20 | [1] | |
| β-hexosaminidase release Inhibition | RBL-2H3 | 26.3 | [3] | |
| BAY 11-7082 | NF-κB Reporter (Luciferase) | HEK293 | ~5-10 | [4] |
| MG-132 | NF-κB Reporter (β-lactamase) | ME-180 | 0.3 | [5] |
| Ecteinascidin 743 | NF-κB Reporter (β-lactamase) | ME-180 | 0.02 | [5] |
| IMD-0354 | NF-κB Reporter (Luciferase) | HEK293 | 0.292 | [6] |
| TPCA-1 | NF-κB Reporter (Luciferase) | HEK293 | <0.001 | [6] |
| Ro 106-9920 | NF-κB Reporter (Luciferase) | HEK293 | <0.001 | [6] |
| PF 184 | NF-κB Reporter (Luciferase) | HEK293 | 0.901 | [6] |
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the role of this compound in the NF-κB pathway and the experimental approaches for its validation, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating NF-κB inhibitors.
Caption: Logical cascade of this compound's selective NF-κB inhibition.
Detailed Experimental Protocols
For accurate validation and comparison of NF-κB inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for the key assays cited in this guide.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding: Plate HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour. Subsequently, stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Measure the luminescence using a plate reader. For dual-luciferase assays, subsequently add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This technique visualizes changes in protein phosphorylation and subcellular localization.
-
Cell Treatment and Lysis:
-
For IκBα phosphorylation, treat cells with inhibitors followed by a short stimulation with an activator (e.g., TNF-α for 15-30 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For p65 translocation, after treatment, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Treat cells as described for the p65 translocation Western blot and prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe (20-50 fmol) with nuclear extract (5-10 µg) in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Detection:
-
For biotin-labeled probes, transfer the gel to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate.
-
For fluorescently labeled probes, scan the gel directly using an appropriate imaging system.
-
-
Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the amount of active NF-κB. A "supershifted" band in the presence of a specific antibody confirms the identity of the NF-κB subunit in the complex.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Viridicatol Metabolism Across Species: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, understanding the cross-species metabolism of a compound is fundamental to its development as a therapeutic agent. However, a comprehensive review of the current scientific literature reveals a significant gap in the knowledge regarding the metabolism of Viridicatol, a quinoline alkaloid produced by various Penicillium species.
Currently, there are no published studies that provide a direct cross-species comparison of this compound metabolism. While research has confirmed its biosynthesis in fungi involves Cytochrome P450 enzymes and it exhibits biological activity in mouse models, indicating absorption and distribution, the specific metabolic pathways, resulting metabolites, and pharmacokinetic parameters in different species remain uncharacterized. This lack of data prevents a detailed comparative analysis as initially requested.
This guide, therefore, aims to provide a foundational understanding based on the metabolism of structurally similar compounds and outlines the necessary experimental approaches to bridge this critical knowledge gap.
Hypothetical Metabolic Pathways of this compound
Based on the metabolism of other quinoline alkaloids, the metabolic fate of this compound in mammals is likely to involve Phase I and Phase II reactions, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.
Phase I Metabolism (Functionalization):
-
Hydroxylation: The aromatic and heterocyclic rings of this compound are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes.
-
N-oxidation: The nitrogen atom in the quinoline ring could be oxidized.
-
O-demethylation: The methoxy group on the quinoline ring is a potential site for O-demethylation.
Phase II Metabolism (Conjugation):
-
The hydroxylated and demethylated metabolites formed during Phase I can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
The following diagram illustrates these hypothetical metabolic pathways.
Caption: Hypothetical metabolic pathways of this compound in mammals.
Proposed Experimental Workflow for Cross-Species Comparison
To address the current knowledge gap, a systematic investigation into the metabolism of this compound is required. The following workflow outlines a standard approach used in drug metabolism studies.
Caption: Proposed experimental workflow for this compound metabolism studies.
Detailed Methodologies for Key Experiments
The following are generalized protocols that would need to be optimized for the specific study of this compound.
1. In Vitro Metabolism using Liver Microsomes
-
Objective: To identify Phase I metabolites and determine the kinetic parameters of the enzymes involved.
-
Materials: Pooled liver microsomes from different species (e.g., human, rat, mouse, dog), this compound, NADPH regenerating system, phosphate buffer.
-
Protocol:
-
Prepare incubation mixtures containing liver microsomes, phosphate buffer, and this compound at various concentrations.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify metabolites and the remaining parent compound.
-
-
Data Analysis: Determine the rate of metabolism and calculate kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.
2. In Vivo Pharmacokinetic and Metabolite Identification Study
-
Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound in a living organism.
-
Materials: Laboratory animals (e.g., rats or mice), this compound formulation for administration (e.g., oral gavage, intravenous injection), equipment for blood, urine, and feces collection.
-
Protocol:
-
Administer a single dose of this compound to the animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Process blood samples to obtain plasma.
-
House animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
Extract this compound and its metabolites from plasma, urine, and homogenized feces using a suitable method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the extracts by LC-MS/MS for quantification of this compound and identification of metabolites.
-
-
Data Analysis:
-
Construct a plasma concentration-time curve for this compound.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
-
Identify the chemical structures of metabolites present in plasma, urine, and feces.
-
Quantitative Data Summary (Hypothetical)
The following tables are templates that would be populated with experimental data once the proposed studies are conducted.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
| Human | Data to be determined | Data to be determined |
| Rat | Data to be determined | Data to be determined |
| Mouse | Data to be determined | Data to be determined |
| Dog | Data to be determined | Data to be determined |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Mouse | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Conclusion
The study of this compound's metabolism is in its infancy. While its potential as a bioactive compound is being recognized, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties across different species is imperative for its future development. The experimental framework and methodologies outlined in this guide provide a clear path forward for researchers to generate the critical data needed to build a comprehensive cross-species comparison of this compound metabolism. Such studies will be invaluable for assessing its safety and efficacy and for making informed decisions in the drug development process.
Unraveling the Structure-Activity Relationship of Viridicatol Analogs: A Comparative Guide for Drug Discovery
A comprehensive analysis of viridicatol and its derivatives reveals key structural features essential for their anti-inflammatory, anti-allergic, anticancer, and antimicrobial activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to inform future drug development endeavors.
This compound, a quinolone alkaloid produced by various fungi, has garnered significant attention in the scientific community for its diverse pharmacological properties. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design and development of novel therapeutic agents with enhanced potency and selectivity. This guide synthesizes available data on this compound and its analogs, presenting a clear comparison of their activities and the experimental methodologies used for their evaluation.
Comparative Biological Activities of this compound and Its Analogs
The biological activity of this compound and its analogs varies significantly with minor structural modifications. The core scaffold of this compound, a 3-hydroxy-4-phenyl-2(1H)-quinolone, offers multiple sites for chemical modification, leading to a range of derivatives with distinct pharmacological profiles.
| Compound | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC |
| This compound | Anti-allergic | β-Hexosaminidase release | RBL-2H3 | 26.3 µM[1] |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW264.7 | 46.03 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | BV2 | 43.03 µM | |
| Viridicatin | Anticancer | Cytotoxicity | HEPG2 | 32.88 µg/mL[2] |
| Anticancer | Cytotoxicity | MCF-7 | 24.33 µg/mL[2] | |
| Antimicrobial | - | Mycobacterium tuberculosis | Strong activity | |
| 3-O-Methylviridicatin | Anti-allergic | β-Hexosaminidase release | RBL-2H3 | Less active than this compound |
| Methylated this compound Derivatives (lactim containing) | Anticancer | Cytotoxicity | HCT116 | 8.4 µg/mL[3] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Hydroxyl Group at C3: The 3-hydroxyl group on the quinolone ring of this compound appears to be important for its anti-allergic activity. The analog, 3-O-methylviridicatin, where this hydroxyl group is methylated, shows reduced inhibitory effect on β-hexosaminidase release in RBL-2H3 cells compared to this compound.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence the biological activity. While specific SAR data for a wide range of substituted this compound analogs is not extensively available, the general principles of quinolone SAR suggest that modifications at this position can modulate potency and selectivity.[4][5][6]
-
Methylation of the Lactam Nitrogen: Methylation of the nitrogen atom in the quinolone ring to form lactim derivatives has been shown to yield compounds with potent anticancer activity against the HCT116 human colon cancer cell line.[3]
-
Absence of the 3-Hydroxyl Group: Viridicatin, which lacks the 3-hydroxyl group present in this compound, exhibits notable anticancer and antimicrobial activities.[2] This suggests that different pharmacophores may be responsible for the different biological effects observed within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of this compound and its analogs.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines stimulated with lipopolysaccharide (LPS).
-
Cell Lines: RAW264.7 (murine macrophage) and BV2 (murine microglia) cells.
-
Stimulant: Lipopolysaccharide (LPS).
-
Method: The Griess reaction is used to quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
LPS is added to the wells to induce an inflammatory response.
-
After incubation, the cell supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength to determine the nitrite concentration.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
-
Anti-allergic Activity Assay (β-Hexosaminidase Release)
This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic reactions, by measuring the release of the enzyme β-hexosaminidase.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells.
-
Stimulant: Dinitrophenyl-bovine serum albumin (DNP-BSA) for IgE-mediated degranulation.
-
Method: Colorimetric assay to measure the enzymatic activity of released β-hexosaminidase.
-
Procedure:
-
RBL-2H3 cells are sensitized with anti-DNP IgE.
-
Sensitized cells are washed and then incubated with various concentrations of the test compounds.
-
Degranulation is induced by adding DNP-BSA.
-
The supernatant is collected, and a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.
-
The reaction is stopped, and the absorbance of the product is measured.
-
The IC50 value for the inhibition of degranulation is determined.[1]
-
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.[7][8][9]
-
Cell Lines: Various cancer cell lines (e.g., HEPG2, MCF-7, HCT116).
-
Method: Based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates.
-
After cell attachment, they are treated with different concentrations of the test compounds.
-
Following an incubation period, the MTT reagent is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.[7][8][9]
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12][13][14]
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10][11][12][13][14]
-
Visualizing the Structure-Activity Landscape and Experimental Logic
To better understand the relationships between the compounds and their biological evaluation, the following diagrams illustrate the core structures and the general workflow of the experimental assays.
Caption: Core structures of this compound analogs and their primary biological activities.
Caption: General workflow for evaluating the biological activity of this compound analogs.
Conclusion and Future Directions
The available data, though limited, provides valuable insights into the structure-activity relationships of this compound analogs. The 3-hydroxyl group and substitutions on the quinolone and phenyl rings are key determinants of their biological activities. The potent anticancer and antimicrobial activities of viridicatin and methylated this compound derivatives highlight the potential for developing clinically relevant compounds from this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs. This would involve modifying the substituents at various positions of the quinolone and phenyl rings to explore their effects on a wider panel of cancer cell lines and microbial strains. Such comprehensive SAR studies will be instrumental in optimizing the therapeutic potential of this promising class of natural products and paving the way for the development of new and effective drugs.
References
- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods | MI [microbiology.mlsascp.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
Viridicatol's Anti-Allergic Efficacy: A Comparative Analysis with Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-allergic properties of viridicatol, a quinoline alkaloid isolated from the deep-sea fungus Penicillium griseofulvum, reveals its significant potential in mitigating allergic responses. This guide provides a comparative overview of this compound's efficacy against other well-known natural anti-allergic compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated potent anti-allergic effects by inhibiting mast cell degranulation and the release of inflammatory mediators. This guide compares the quantitative efficacy of this compound with that of other natural compounds, namely quercetin, luteolin, and resveratrol, focusing on their ability to inhibit the release of β-hexosaminidase and histamine from rat basophilic leukemia (RBL-2H3) cells, a common model for studying allergic reactions. While direct comparative studies are limited, this report synthesizes available data to provide a valuable reference for future research and development in the field of anti-allergic therapies.
Comparative Efficacy of Natural Anti-Allergics
The anti-allergic activity of this compound and other selected natural compounds is often evaluated by their ability to inhibit the release of inflammatory mediators from mast cells upon stimulation. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
| This compound | β-hexosaminidase Release | RBL-2H3 | 26.3 | [1][2] |
| Quercetin | β-hexosaminidase Release | RBL-2H3 | 0.34 | |
| Luteolin | β-hexosaminidase Release | RBL-2H3 | 3.1 - 3.7 | [3] |
| Resveratrol | β-hexosaminidase & Histamine Release | RBL-2H3 | N/A | [4] |
| N/A: Specific IC50 value not available in the reviewed literature. Resveratrol has been shown to inhibit degranulation in a dose-dependent manner[5]. |
Mechanism of Action: A Glimpse into Cellular Pathways
The anti-allergic effects of these natural compounds are attributed to their interference with key signaling pathways involved in mast cell activation.
This compound: Studies have shown that this compound suppresses the activation of mast cells by inhibiting the influx of Ca2+[6]. Further investigations have revealed its role in downregulating the MAPK and JAK-STAT signaling pathways, which are crucial for the production of pro-inflammatory cytokines[7].
Quercetin, Luteolin, and Resveratrol: These flavonoids are also known to modulate various signaling cascades. They have been reported to inhibit protein kinase C (PKC) and downstream pathways, including the MAPK pathway, thereby reducing the expression and release of inflammatory mediators[8].
Caption: Simplified signaling pathway of mast cell degranulation and points of inhibition by natural compounds.
Experimental Protocols: A Methodological Overview
The evaluation of the anti-allergic properties of these compounds generally follows a standardized in vitro protocol using RBL-2H3 cells.
Caption: Generalized experimental workflow for assessing mast cell degranulation inhibition.
Cell Culture and Sensitization:
RBL-2H3 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics. For sensitization, the cells are incubated with anti-dinitrophenyl (DNP)-IgE antibody, which binds to the FcεRI receptors on the cell surface[7][9].
Treatment and Stimulation:
The sensitized cells are then pre-incubated with varying concentrations of the test compound (this compound, quercetin, etc.) for a specific period. Following this, degranulation is induced by adding the antigen, DNP-bovine serum albumin (BSA), which cross-links the IgE antibodies bound to the FcεRI receptors[7][9].
Measurement of Mediator Release:
-
β-Hexosaminidase Assay: The release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules, is measured by incubating the cell supernatant with a substrate that produces a colored or fluorescent product upon cleavage. The absorbance or fluorescence is then measured to quantify the enzyme activity[9][10].
-
Histamine Assay: The concentration of histamine in the supernatant is typically determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by High-Performance Liquid Chromatography (HPLC)[9][11].
Data Analysis:
The percentage of inhibition of mediator release is calculated by comparing the release in the presence of the test compound to that in the control (stimulated cells without the compound). The IC50 value is then determined from the dose-response curve[12].
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of allergic responses following treatment with resveratrol in anaphylactic models and IgE-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Is a Natural Inhibitor of Human Intestinal Mast Cell Activation and Phosphorylation of Mitochondrial ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Time-sensitive effects of quercetin on rat basophilic leukemia (RBL-2H3) cell responsiveness and intracellular signaling | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of tea polyphenols on histamine release from rat basophilic leukemia (RBL-2H3) cells: the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
validating the therapeutic potential of Viridicatol in preclinical models
A Comparative Analysis of Viridicat's Therapeutic Potential in Allergy, Inflammation, and Osteoporosis
Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has emerged as a compound of significant interest in preclinical research. Studies have demonstrated its potential therapeutic applications in a range of conditions, including allergic reactions, inflammation, and bone loss. This guide provides a comparative overview of this compound's performance against established therapeutic alternatives in relevant preclinical models, supported by experimental data and detailed methodologies.
I. Anti-Allergic Potential
This compound has shown significant efficacy in mitigating allergic responses, primarily by suppressing mast cell activation. A key mechanism of its action involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process that releases histamine and other inflammatory mediators.
Comparative Performance Data
The following table summarizes the in vitro efficacy of this compound in inhibiting mast cell degranulation compared to Cromolyn sodium, a widely used mast cell stabilizer.
| Compound | Model System | Endpoint | IC50 / Effective Concentration |
| This compound | IgE-sensitized RBL-2H3 cells | β-hexosaminidase release | IC50: 26.3 µM |
| Cromolyn sodium | IgE-sensitized RBL-2H3 cells | β-hexosaminidase release | IC50: ~10-100 µM (literature values) |
Note: Direct head-to-head comparative studies are limited. Data for Cromolyn sodium is based on established literature values in similar models.
Experimental Protocol: Mast Cell Degranulation Assay
Cell Line: Rat basophilic leukemia (RBL)-2H3 cells.
Methodology:
-
RBL-2H3 cells are seeded in 48-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
-
The cells are then washed and incubated with varying concentrations of this compound or the comparator drug for 1 hour.
-
Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).
-
The release of β-hexosaminidase, a marker of degranulation, into the supernatant is quantified using a colorimetric assay.
-
The percentage of inhibition is calculated relative to the untreated, stimulated control.
Signaling Pathway
Safety Operating Guide
Proper Disposal of Viridicatol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of viridicatol, a quinoline alkaloid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal program.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[2]
Hazard Classification and Safety Profile
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a comprehensive workflow from the point of generation to final collection.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[3][4] Store waste in a designated "Satellite Accumulation Area" (SAA).[4][5]
-
-
Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[3][5] The original container, if in good condition, is an ideal choice.[4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).[3]
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the empty container with a suitable solvent (e.g., ethanol or another solvent capable of dissolving this compound).[2]
-
Collect the rinseate as hazardous waste and manage it according to the procedures for this compound waste.[2]
-
After triple rinsing, deface or remove all hazardous labels from the container before disposing of it as regular trash.[2][3]
-
-
Request for Waste Collection:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[4][5]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean the spill.[1]
-
Containment and Cleanup: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[1] For solid spills, carefully sweep the material to avoid generating dust.
-
Collection of Spill Debris: Collect all contaminated absorbent materials and cleaning supplies and place them in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable solvent (e.g., alcohol).[1]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department.
References
Comprehensive Safety and Handling Guide for Viridicatol
Introduction to Viridicatol and Laboratory Safety
This compound is a fungal metabolite and a member of the quinoline alkaloid class of compounds, which has been isolated from various Penicillium species.[1][2][3][4] As with any potent bioactive compound, understanding and implementing rigorous safety protocols is paramount for the protection of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator equipped with an Organic Vapor (OV) cartridge and a P100 particulate filter is recommended when handling this compound powder outside of a certified chemical fume hood.[5][6][7][8] |
| Hand Protection | Double gloving with nitrile gloves is recommended. The outer glove should have a minimum thickness of 5 mil. Gloves should be changed immediately if contamination occurs. |
| Eye Protection | Chemical safety goggles or a full-face respirator should be worn to protect the eyes from dust particles and potential splashes. |
| Protective Clothing | A disposable, solid-front protective gown or a lab coat with long sleeves and tight cuffs should be worn. All protective clothing should be decontaminated or disposed of as hazardous waste after handling this compound. |
Quantitative Data for Nitrile Glove Selection
This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1] The following table provides breakthrough times for common laboratory solvents with nitrile gloves to aid in the selection of appropriate hand protection when preparing solutions of this compound.
| Chemical (Solvent) | Breakthrough Time (minutes) for 5-mil Nitrile Gloves |
| Dimethylformamide (DMF) | < 15 |
| Dimethyl sulfoxide (DMSO) | > 480 |
| Ethanol | > 480 |
| Methanol | 10 - 60 |
Data is generalized and may vary by glove manufacturer and specific product. Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[9][10][11][12][13]
Operational Protocols for Safe Handling
Experimental Workflow for Handling this compound Powder
The following diagram outlines the standard operating procedure for safely handling this compound powder in a laboratory setting.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare a designated workspace within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing vessels, solvent, vortex mixer) within the fume hood.
-
-
Weighing:
-
To minimize the risk of aerosolization, avoid pouring this compound powder directly from the primary container.
-
Use a dedicated spatula to transfer the powder to a tared weighing vessel inside the fume hood.
-
Keep the primary container of this compound closed when not in use.
-
-
Dissolution:
-
Add the desired solvent to the weighed this compound powder in the weighing vessel.
-
Gently swirl or vortex the mixture until the powder is completely dissolved.
-
-
Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment. A recommended procedure is to wipe surfaces first with a dry cloth to remove any powder, followed by a wet wipe with a detergent solution, and then a final wipe with 70% ethanol.
-
All disposable materials, including gloves, absorbent paper, and weighing vessels, should be disposed of as hazardous chemical waste.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency and Disposal Procedures
Spill Response Workflow
The following diagram provides a logical workflow for responding to a this compound spill.
Spill Cleanup Protocol
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels.
-
If it is a powder spill, gently wet the paper towels with water to prevent the powder from becoming airborne.
-
Wipe the area from the outside in, then decontaminate the surface with a detergent solution followed by 70% ethanol.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately and prevent others from entering.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Disposal Plan
Decontamination of Equipment and Surfaces:
-
Non-disposable equipment:
-
Wipe down with a detergent solution to remove any visible residue.
-
Rinse with deionized water.
-
Wipe down with 70% ethanol.
-
Allow to air dry completely in a fume hood.
-
-
Surfaces:
-
Wipe the surface with a detergent solution.
-
Wipe with a clean, wet cloth.
-
Wipe with 70% ethanol.
-
Waste Disposal:
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.[5][9][14][15][16][17]
-
Solid Waste: This includes contaminated gloves, gowns, absorbent paper, and any other disposable materials. Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines for empty chemical containers.[15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 14484-44-7|DC Chemicals [dcchemicals.com]
- 3. This compound|14484-44-7|COA [dcchemicals.com]
- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. Airgas - 3MR60925 - 3M™ Organic Vapor, Asbestos, Formaldehyde, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. legionsafety.com [legionsafety.com]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gloves.com [gloves.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. static.csbsju.edu [static.csbsju.edu]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. vumc.org [vumc.org]
- 16. ptb.de [ptb.de]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
